molecular formula C28H27N3O4 B10830104 AVJ16

AVJ16

Número de catálogo: B10830104
Peso molecular: 469.5 g/mol
Clave InChI: SBMDRXUGWAAAMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone is a complex synthetic compound provided for research purposes. Its structure incorporates a 1,3-benzodioxole unit linked to a piperazine ring, a scaffold frequently investigated in medicinal chemistry. Compounds containing the piperazine moiety are known to exhibit a wide range of beneficial pharmacological effects, including anti-infective, antioxidant, and anti-inflammatory activities . The molecular architecture of this methanone derivative suggests potential for interaction with various biological targets. The integration of the indole ring system, a common feature in many bioactive molecules, further enhances its interest as a scaffold for drug discovery and biochemical probe development. Researchers are exploring such compounds for their versatile biological activities, which may include antimicrobial and antiviral applications. Chalcones and other derivatives featuring similar structural elements have shown promising antiviral effects through the selective targeting of viral enzymes, as well as excellent potential for combating pathogenic bacteria and fungi, including multidrug-resistant strains . The specific mechanism of action for this compound is yet to be fully elucidated and is an area of active investigation. It is hypothesized to potentially involve the inhibition of key enzymatic pathways or interaction with specific cellular receptors. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct appropriate safety assessments before use.

Propiedades

Fórmula molecular

C28H27N3O4

Peso molecular

469.5 g/mol

Nombre IUPAC

[4-(1,3-benzodioxol-5-yl)piperazin-1-yl]-[4-[[2-(hydroxymethyl)indol-1-yl]methyl]phenyl]methanone

InChI

InChI=1S/C28H27N3O4/c32-18-24-15-22-3-1-2-4-25(22)31(24)17-20-5-7-21(8-6-20)28(33)30-13-11-29(12-14-30)23-9-10-26-27(16-23)35-19-34-26/h1-10,15-16,32H,11-14,17-19H2

Clave InChI

SBMDRXUGWAAAMV-UHFFFAOYSA-N

SMILES canónico

C1CN(CCN1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)CN5C6=CC=CC=C6C=C5CO

Origen del producto

United States

Foundational & Exploratory

AVJ16: A Targeted Approach to Lung Cancer Therapy Through IGF2BP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AVJ16, a novel small molecule inhibitor, in the context of lung cancer. The information presented is based on preclinical studies and is intended to inform researchers, scientists, and professionals involved in drug development.

Executive Summary

This compound is a promising small molecule inhibitor that demonstrates significant anti-tumor activity in preclinical models of lung cancer.[1][2] It functions by selectively targeting the oncofetal RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA-binding protein 1), a protein frequently overexpressed in various aggressive cancers, including lung carcinoma, but largely absent in healthy adult tissues.[1][2][3] By inhibiting IGF2BP1, this compound disrupts the stability and translation of multiple pro-oncogenic mRNAs, leading to the suppression of key cancer-promoting signaling pathways, reduced tumor growth, and induction of apoptosis.[3][4] Preclinical evidence suggests that this compound has a favorable safety profile, as it selectively targets cancer cells expressing IGF2BP1 while leaving healthy cells unharmed.[1][2]

Core Mechanism of Action: Targeting IGF2BP1

This compound's primary mechanism of action is the direct inhibition of IGF2BP1.[4] IGF2BP1 is an RNA-binding protein that plays a crucial role in tumorigenesis by binding to and stabilizing mRNAs of various oncogenes, thereby promoting their expression.

Molecular Interaction

This compound is a cancer cell migration inhibitor that targets IGF2BP1 with a high affinity, as demonstrated by a dissociation constant (Kd) of 1.4 μM.[5] This binding prevents IGF2BP1 from associating with its target mRNAs.[4]

Downstream Signaling Pathways Affected by this compound

By inhibiting IGF2BP1, this compound effectively downregulates several pro-oncogenic signaling pathways that are critical for lung cancer progression.[3][4]

  • Wnt Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and survival. This compound treatment leads to the downregulation of RNAs encoding members of the Wnt signaling pathway.[3][4]

  • PI3K-Akt Signaling Pathway: A key pathway involved in cell growth, proliferation, and survival. Inhibition of IGF2BP1 by this compound results in the downregulation of components of the PI3K-Akt pathway.[3][4]

  • Hedgehog Signaling Pathway: This pathway is implicated in cell growth, differentiation, and tumorigenesis. This compound has been shown to downregulate RNAs of proteins involved in the Hedgehog signaling pathway.[3][4]

Signaling Pathway Diagram

AVJ16_Signaling_Pathway cluster_this compound This compound cluster_IGF2BP1 IGF2BP1 Regulation cluster_Pathways Downstream Signaling Pathways cluster_Cellular_Effects Cellular Effects in Lung Cancer This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits Oncogenic_mRNAs Oncogenic mRNAs (e.g., Wnt, PI3K-Akt, Hedgehog pathway components) IGF2BP1->Oncogenic_mRNAs Stabilizes Wnt Wnt Pathway Oncogenic_mRNAs->Wnt PI3K_Akt PI3K-Akt Pathway Oncogenic_mRNAs->PI3K_Akt Hedgehog Hedgehog Pathway Oncogenic_mRNAs->Hedgehog Proliferation Decreased Proliferation Wnt->Proliferation Invasion Decreased Invasion Wnt->Invasion Apoptosis Increased Apoptosis Wnt->Apoptosis Inhibits PI3K_Akt->Proliferation PI3K_Akt->Invasion PI3K_Akt->Apoptosis Inhibits Hedgehog->Proliferation

Caption: this compound inhibits IGF2BP1, leading to the destabilization of oncogenic mRNAs and the suppression of pro-tumorigenic signaling pathways.

Preclinical Data Summary

The anti-cancer effects of this compound have been demonstrated in a series of in vitro and in vivo preclinical studies.

In Vitro Studies
Assay Cell Lines This compound Concentration Observed Effects Reference
Cell Proliferation AssayH1299, LKR-M-FI (IGF2BP1-expressing)4 μMInhibition of proliferation[5]
Invasion AssayH1299, LKR-M-FI4 μMInhibition of invasion and migration[5]
Colony Formation AssayH1299, LKR-M-FI4 μMSuppression of colony formation[5]
Spheroid Growth AssayH1299, LKR-M-FI4 μMSuppression of spheroid growth[5]
Apoptosis AssayH1299, LKR-M-FI4 μMInduction of apoptosis[5]
In Vivo and Ex Vivo Studies
Model Treatment Regimen Observed Effects Reference
Syngeneic LUAD Xenografts in Mice100 mg/kg, intraperitoneal injection, every two days for 3 weeksAlmost complete prevention of tumor growth and metastasis[3][5]
Patient-Derived Tumor Organoids (from IGF2BP1-expressing LUADs)Not specifiedSelective killing of cancer cells, leaving healthy lung cells unaffected[1][2][3]

Experimental Protocols

Detailed experimental protocols from the primary research are not publicly available. The following are generalized methodologies for the key experiments cited.

Cell Viability and Proliferation Assay (General Protocol)
  • Cell Seeding: Lung cancer cells (e.g., H1299) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: A cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) is added to each well.

  • Data Acquisition: After a further incubation period, the absorbance or fluorescence is measured using a plate reader to determine the percentage of viable cells relative to the control.

Invasion Assay (General Protocol using Transwell Chambers)
  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract (e.g., Matrigel).

  • Cell Seeding: Lung cancer cells, pre-treated with this compound or a vehicle control, are seeded into the upper chamber in a serum-free medium.

  • Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated for a period that allows for cell invasion (e.g., 24-48 hours).

  • Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Syngeneic Xenograft Mouse Model (General Protocol)
  • Cell Implantation: A suspension of lung adenocarcinoma cells (e.g., LKR-M-FI) is injected subcutaneously or orthotopically into immunocompetent syngeneic mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of this compound (e.g., 100 mg/kg) at regular intervals, while the control group receives a vehicle.

  • Monitoring: Tumor volume is measured periodically using calipers. Animal weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further histological or molecular analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo / Ex Vivo Evaluation Cell_Lines IGF2BP1-expressing Lung Cancer Cell Lines (e.g., H1299) Treatment_In_Vitro Treatment with this compound (vs. Vehicle Control) Cell_Lines->Treatment_In_Vitro Mouse_Model Syngeneic Mouse Model (LUAD Xenograft) Organoids Patient-Derived Tumor Organoids Proliferation_Assay Proliferation Assay Treatment_In_Vitro->Proliferation_Assay Invasion_Assay Invasion Assay Treatment_In_Vitro->Invasion_Assay Apoptosis_Assay Apoptosis Assay Treatment_In_Vitro->Apoptosis_Assay Treatment_In_Vivo Systemic Administration of this compound Mouse_Model->Treatment_In_Vivo Treatment_Organoids Treatment with this compound Organoids->Treatment_Organoids Tumor_Growth_Measurement Tumor Growth Measurement Treatment_In_Vivo->Tumor_Growth_Measurement Organoid_Viability Selective Cancer Cell Viability Assessment Treatment_Organoids->Organoid_Viability

References

AVJ16: A Potent and Specific Inhibitor of the Oncofetal RNA-Binding Protein IGF2BP1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in the progression of numerous cancers, including non-small cell lung cancer. Its overexpression is often correlated with poor clinical outcomes. IGF2BP1 functions by binding to and stabilizing the messenger RNAs (mRNAs) of various pro-oncogenic factors, thereby promoting tumor growth, metastasis, and therapeutic resistance. AVJ16 is a novel small molecule inhibitor that directly targets IGF2BP1, preventing its interaction with target mRNAs. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Introduction

The targeting of RNA-binding proteins (RBPs) represents a promising, yet challenging, frontier in cancer therapy. IGF2BP1 is a particularly attractive target due to its restricted expression in adult tissues and its critical role in regulating a network of oncogenic pathways. This compound has emerged from high-throughput screening and subsequent optimization as a potent and specific inhibitor of IGF2BP1.[1] This document serves as a technical resource for researchers and drug developers interested in the biology of IGF2BP1 and the therapeutic potential of its inhibition by this compound.

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to IGF2BP1 and disrupting its ability to bind to target mRNAs. This leads to the destabilization and subsequent degradation of key oncogenic transcripts.

Direct Binding to IGF2BP1

This compound was identified as a derivative of a lead compound, 7773, and exhibits a significantly improved binding affinity for IGF2BP1.[1] Microscale thermophoresis (MST) assays have demonstrated a direct interaction between this compound and IGF2BP1.

Inhibition of IGF2BP1-RNA Interaction

By binding to IGF2BP1, this compound allosterically inhibits the binding of IGF2BP1 to the 'zipcode' sequences within the 3' untranslated regions (UTRs) of its target mRNAs. This disruption prevents the protective influence of IGF2BP1, leaving the mRNAs susceptible to degradation.

Downregulation of Oncogenic Signaling Pathways

The inhibition of IGF2BP1 by this compound leads to the downregulation of multiple pro-oncogenic signaling pathways.[2] Treatment of cancer cells with this compound has been shown to decrease the levels of mRNAs associated with pathways such as Hedgehog, Wnt, and PI3K-Akt.[2] A key downstream target of IGF2BP1 is the mRNA of the KRAS proto-oncogene. In lung cancer cells, this compound treatment leads to a dose-dependent reduction in KRAS protein levels.

Quantitative Data Presentation

The following tables summarize the quantitative data available for the efficacy and binding affinity of this compound.

Parameter Value Assay Cell Line
IC50 (Cell Migration) 0.7 µMIncuCyte® Wound Healing AssayH1299 (Lung Carcinoma)
Kd (Binding Affinity) 1.4 µMMicroscale Thermophoresis (MST)Recombinant IGF2BP1
Cellular Process Effect of this compound (4 µM) Assay Cell Line Quantitative Data
Colony Formation InhibitionColony Formation AssayH1299>40% reduction
Cell Proliferation InhibitionKi67 Staining (in vivo)LKR-M-Fl Xenograft40% reduction in Ki67 positive nuclei
Invasion Significant ReductionTranswell Invasion AssayH1299, LKR-M-FlNot specified
Apoptosis EnhancedApoptosis AssayH1299, LKR-M-FlNot specified
Spheroid Growth Inhibition3D Spheroid CultureH1299Not specified

Mandatory Visualizations

IGF2BP1 Signaling Pathway and Mechanism of this compound Inhibition

IGF2BP1_Pathway IGF2BP1 Signaling and this compound Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Oncogenes Oncogenes mRNA_transcription mRNA Transcription Oncogenic_mRNAs Oncogenic mRNAs (e.g., KRAS, MYC) mRNA_transcription->Oncogenic_mRNAs Transcription IGF2BP1 IGF2BP1 Oncogenic_mRNAs->IGF2BP1 mRNA_degradation mRNA Degradation Oncogenic_mRNAs->mRNA_degradation Degradation Pathway mRNA_stabilization mRNA Stabilization & Translation IGF2BP1->mRNA_stabilization Binds to mRNA Protein_expression Oncogenic Protein Expression mRNA_stabilization->Protein_expression Tumor_Progression Tumor Progression (Proliferation, Invasion, etc.) Protein_expression->Tumor_Progression This compound This compound This compound->IGF2BP1 Inhibits

Caption: IGF2BP1 binds to oncogenic mRNAs, leading to their stabilization and subsequent tumor progression. This compound inhibits this interaction.

Experimental Workflow for Assessing this compound Efficacy

AVJ16_Workflow Workflow for this compound Efficacy Testing cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Cell_Culture Cell Culture (H1299, LKR-M-Fl, LKR-M-GFP) AVJ16_Treatment This compound Treatment (e.g., 4 µM) Cell_Culture->AVJ16_Treatment Migration_Assay Wound Healing/ Migration Assay AVJ16_Treatment->Migration_Assay Proliferation_Assay Proliferation Assay (e.g., MTT) AVJ16_Treatment->Proliferation_Assay Invasion_Assay Transwell Invasion Assay AVJ16_Treatment->Invasion_Assay Colony_Assay Colony Formation Assay AVJ16_Treatment->Colony_Assay Apoptosis_Assay Apoptosis Assay AVJ16_Treatment->Apoptosis_Assay Tumor_Implantation Syngeneic Xenograft (LKR-M-Fl cells in mice) AVJ16_Administration This compound Administration (e.g., 100 mg/kg, IP) Tumor_Implantation->AVJ16_Administration Tumor_Monitoring Tumor Growth Monitoring AVJ16_Administration->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Tumor size, Ki67 staining) Tumor_Monitoring->Endpoint_Analysis

Caption: A generalized workflow for evaluating the in vitro and in vivo efficacy of this compound.

Experimental Protocols

Cell Lines and Culture
  • H1299 (Human non-small cell lung carcinoma): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • LKR-M-Fl (Mouse lung adenocarcinoma with stable overexpression of full-length human IGF2BP1): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • LKR-M-GFP (Mouse lung adenocarcinoma with stable expression of GFP as a control): Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

IncuCyte® Wound Healing (Migration) Assay
  • Seed H1299 cells in a 96-well ImageLock plate at a density that achieves confluency within 24 hours.

  • Create a uniform scratch in the confluent monolayer using the IncuCyte® WoundMaker.

  • Wash wells with PBS to remove dislodged cells.

  • Add fresh media containing various concentrations of this compound or DMSO (vehicle control).

  • Place the plate in the IncuCyte® S3 Live-Cell Analysis System.

  • Acquire images every 2-4 hours for 48 hours.

  • Analyze the relative wound density over time using the IncuCyte® software to determine the IC50 of migration inhibition.

Cell Proliferation Assay (MTT)
  • Seed H1299, LKR-M-Fl, or LKR-M-GFP cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well).

  • Allow cells to adhere overnight.

  • Treat cells with a dose range of this compound or DMSO for the desired duration (e.g., 48-72 hours).

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay
  • Seed H1299 or LKR-M-Fl cells at a low density (e.g., 500 cells/well) in 6-well plates.

  • Treat cells with 4 µM this compound or DMSO.

  • Allow cells to grow for 10-14 days, with media changes containing fresh compound every 3-4 days.

  • Fix the colonies with methanol and stain with crystal violet.

  • Count the number of colonies (typically >50 cells).

  • Express the results as a percentage of the control.

Transwell Invasion Assay
  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed H1299 or LKR-M-Fl cells in the upper chamber in serum-free media containing 4 µM this compound or DMSO.

  • Add media containing 10% FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the insert.

  • Fix and stain the invading cells on the bottom of the membrane.

  • Count the number of invading cells in multiple fields of view.

Apoptosis Assay
  • Seed H1299 or LKR-M-Fl cells in a 96-well plate.

  • Treat with 4 µM this compound or DMSO for 48 hours.

  • Use a commercially available apoptosis detection kit (e.g., Annexin V/Propidium Iodide) according to the manufacturer's instructions.

  • Analyze the percentage of apoptotic cells using flow cytometry.

Syngeneic Lung Adenocarcinoma Xenograft Model
  • Subcutaneously inject LKR-M-Fl cells into the flank of syngeneic mice.

  • Allow tumors to establish and reach a palpable size.

  • Randomize mice into treatment (this compound) and control (vehicle) groups.

  • Administer this compound (e.g., 100 mg/kg) via intraperitoneal (IP) injection every two days for a specified period (e.g., 3 weeks).[3]

  • Measure tumor volume regularly using calipers.

  • At the end of the study, excise tumors for weight measurement and immunohistochemical analysis (e.g., Ki67 staining).

Conclusion

This compound is a promising preclinical candidate for the treatment of IGF2BP1-expressing cancers. Its potent and specific inhibition of IGF2BP1 leads to the destabilization of key oncogenic mRNAs, resulting in reduced cell proliferation, migration, invasion, and tumor growth. The data presented in this technical guide provides a solid foundation for further investigation and development of this compound as a novel targeted therapy. The detailed experimental protocols offer a resource for researchers to validate and expand upon these findings. Future studies should focus on elucidating the full spectrum of this compound's effects on the tumor microenvironment and its potential in combination with other anti-cancer agents.

References

Structural Analysis of the AVJ16 and IGF2BP1 Interaction: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers. Its role in post-transcriptionally regulating the expression of key oncogenes makes it a compelling target for therapeutic intervention. AVJ16, a novel small molecule inhibitor, has demonstrated potent and specific inhibition of IGF2BP1, offering a promising avenue for cancer therapy. This technical guide provides an in-depth analysis of the structural and functional aspects of the this compound-IGF2BP1 interaction. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the binding characteristics, experimental methodologies to study this interaction, and the downstream signaling consequences of IGF2BP1 inhibition by this compound.

Introduction

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an RNA-binding protein that plays a crucial role in embryogenesis and is frequently re-expressed in various cancers, where its presence is often correlated with poor prognosis and metastasis.[1][2] IGF2BP1 functions by binding to specific mRNA targets, thereby regulating their stability, translation, and localization.[3] This post-transcriptional control extends to a number of proto-oncogenes, positioning IGF2BP1 as a key driver of tumorigenesis.[1][2]

This compound has been identified as a specific inhibitor of IGF2BP1, demonstrating a significant advance in the development of targeted cancer therapies.[4] This small molecule has been shown to disrupt the interaction between IGF2BP1 and its target mRNAs, leading to the suppression of cancer cell migration, proliferation, and the induction of apoptosis.[4][5] Understanding the structural basis of the this compound-IGF2BP1 interaction is paramount for the further optimization of this and other inhibitors. This guide will detail the quantitative aspects of this interaction, provide protocols for its experimental investigation, and illustrate its impact on key cancer-related signaling pathways.

Quantitative Analysis of the this compound-IGF2BP1 Interaction

The binding of this compound to IGF2BP1 has been characterized using various biophysical techniques, providing quantitative data on its affinity and cellular efficacy. The key quantitative parameters are summarized in the tables below.

ParameterValueMethodCell Line (for IC50)Reference
Binding Affinity (Kd) 1.4 µMMicroscale Thermophoresis (MST)N/A[4]
Inhibitory Concentration (IC50) 0.7 µMWound Healing AssayH1299 (Lung Cancer)[4]

Table 1: Binding Affinity and Inhibitory Concentration of this compound

Structural Basis of the Interaction

The structural interaction between this compound and IGF2BP1 has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed the specific domains of IGF2BP1 that are crucial for the binding of this compound.

IGF2BP1 is composed of two RNA recognition motifs (RRMs) and four K homology (KH) domains.[3][6] NMR titration experiments have demonstrated that this compound specifically binds to the tandem KH3 and KH4 domains (KH34 di-domain) of IGF2BP1.[7][8] This interaction occurs at a hydrophobic pocket at the interface of the KH3 and KH4 domains, rather than the canonical RNA-binding groove.[7][8] This allosteric mode of inhibition is significant as it suggests a mechanism of disrupting RNA binding without directly competing for the RNA binding site.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-IGF2BP1 interaction.

Microscale Thermophoresis (MST)

MST is a powerful technique to quantify protein-ligand interactions in solution.[9] It measures the directed movement of molecules along a microscopic temperature gradient, which is altered upon a change in the molecule's hydration shell, charge, or size due to ligand binding.

Objective: To determine the binding affinity (Kd) of this compound to IGF2BP1.

Materials:

  • Purified recombinant IGF2BP1 protein ( fluorescently labeled)

  • This compound small molecule inhibitor

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of fluorescently labeled IGF2BP1 in MST buffer at a constant concentration (e.g., 20 nM).

    • Prepare a serial dilution of this compound in MST buffer, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM) in 16 steps.

  • Binding Reaction:

    • Mix the labeled IGF2BP1 solution with each dilution of this compound in a 1:1 ratio.

    • Incubate the mixtures at room temperature for 10 minutes to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into MST capillaries.

    • Place the capillaries into the MST instrument.

    • Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.

  • Data Analysis:

    • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

    • The resulting binding curve is fitted to the law of mass action to determine the dissociation constant (Kd).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) titration experiments, is used to map the binding site of a ligand on a protein at an atomic level.[10]

Objective: To identify the amino acid residues of IGF2BP1 involved in the interaction with this compound.

Materials:

  • ¹⁵N-isotopically labeled purified IGF2BP1 protein (specifically the KH34 di-domain)

  • This compound small molecule inhibitor

  • NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5)

  • NMR spectrometer with a cryoprobe

Protocol:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled IGF2BP1 KH34 di-domain in NMR buffer.

    • Prepare a concentrated stock solution of this compound in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-IGF2BP1 KH34 di-domain.

    • Titrate the protein sample with increasing concentrations of the this compound stock solution.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances of IGF2BP1 upon addition of this compound.

    • Residues exhibiting significant CSPs are identified as being part of or near the binding site.

    • The magnitude of the CSPs can be plotted against the amino acid sequence to visualize the binding interface.

Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein or protein-small molecule interactions in a cellular context. While not a direct structural method, it can validate the interaction within a complex biological sample.

Objective: To confirm the interaction of this compound with endogenous IGF2BP1 in cells.

Materials:

  • Cells expressing IGF2BP1 (e.g., H1299)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-IGF2BP1 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting reagents

Protocol:

  • Cell Treatment and Lysis:

    • Treat IGF2BP1-expressing cells with this compound or a vehicle control (DMSO).

    • Lyse the cells using a gentle lysis buffer to maintain protein complexes.

  • Immunoprecipitation:

    • Incubate the cell lysate with an anti-IGF2BP1 antibody to form an antibody-protein complex.

    • Add Protein A/G magnetic beads to the lysate to capture the antibody-protein complex.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using elution buffer.

    • Analyze the eluate by Western blotting using an antibody against IGF2BP1 to confirm its immunoprecipitation. The presence of a band corresponding to IGF2BP1 in the this compound-treated sample would suggest an interaction.

Downstream Signaling Pathways Affected by this compound

The inhibition of IGF2BP1 by this compound has been shown to downregulate several pro-oncogenic signaling pathways.[11][12][13] This section illustrates the role of IGF2BP1 in these pathways and how this compound interferes with these processes.

Hedgehog Signaling Pathway

IGF2BP1 is known to stabilize the mRNA of GLI1, a key transcription factor in the Hedgehog signaling pathway.[11] By preventing the degradation of GLI1 mRNA, IGF2BP1 promotes the expression of Hedgehog target genes involved in cell proliferation and survival.

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 inhibits GLI1_mRNA GLI1_mRNA IGF2BP1->GLI1_mRNA stabilizes GLI1_Protein GLI1_Protein GLI1_mRNA->GLI1_Protein translation Target_Genes Target_Genes GLI1_Protein->Target_Genes activates transcription

Caption: this compound inhibits IGF2BP1, preventing GLI1 mRNA stabilization.

Wnt/β-catenin Signaling Pathway

IGF2BP1 is a transcriptional target of the Wnt/β-catenin signaling pathway and, in turn, regulates the stability of several Wnt target gene mRNAs.[1][4] This creates a positive feedback loop that enhances the pro-oncogenic output of the Wnt pathway.

Wnt_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Wnt_Signal Wnt_Signal Beta_Catenin Beta_Catenin Wnt_Signal->Beta_Catenin stabilizes TCF_LEF TCF_LEF Beta_Catenin->TCF_LEF activates IGF2BP1_Gene IGF2BP1_Gene TCF_LEF->IGF2BP1_Gene transcription This compound This compound IGF2BP1_Protein IGF2BP1_Protein This compound->IGF2BP1_Protein inhibits IGF2BP1_Gene->IGF2BP1_Protein translation Wnt_Target_mRNAs Wnt_Target_mRNAs IGF2BP1_Protein->Wnt_Target_mRNAs stabilizes Oncogenic_Proteins Oncogenic_Proteins Wnt_Target_mRNAs->Oncogenic_Proteins translation

Caption: this compound disrupts the Wnt/IGF2BP1 positive feedback loop.

PI3K-Akt Signaling Pathway

The inhibition of IGF2BP1 by this compound has been shown to downregulate the PI3K-Akt signaling pathway.[11][13] While the direct mRNA targets of IGF2BP1 within this pathway are still being fully elucidated, it is known that IGF2BP1 can regulate the expression of key components that influence Akt activation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth_Factor Receptor_TK Receptor_TK Growth_Factor->Receptor_TK activates PI3K PI3K Receptor_TK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates Downstream_Effectors Downstream_Effectors Akt->Downstream_Effectors activates This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 inhibits Regulator_mRNA Regulator_mRNA IGF2BP1->Regulator_mRNA regulates stability Regulator_mRNA->PI3K modulates

Caption: this compound indirectly inhibits the PI3K-Akt pathway via IGF2BP1.

Conclusion

The structural and functional analysis of the this compound-IGF2BP1 interaction provides a solid foundation for the development of targeted therapies against IGF2BP1-expressing cancers. The specific binding of this compound to the KH34 di-domain of IGF2BP1 and the subsequent disruption of its mRNA regulatory functions highlight a promising allosteric mechanism of inhibition. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate this and similar interactions. The elucidation of the downstream signaling consequences of IGF2BP1 inhibition underscores the potential of this compound to simultaneously impact multiple oncogenic pathways. Future research should focus on obtaining a high-resolution co-crystal structure of the this compound-IGF2BP1 complex to further refine inhibitor design and on expanding our understanding of the full spectrum of IGF2BP1's mRNA targets to better predict the therapeutic effects of its inhibition.

References

The Pharmacodynamics of AVJ16: A Technical Guide to a Novel IGF2BP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVJ16 is a novel small molecule inhibitor of the oncofetal RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA-binding protein 1).[1][2] By selectively binding to IGF2BP1, this compound disrupts its interaction with target mRNAs, leading to the downregulation of multiple pro-oncogenic signaling pathways and subsequent inhibition of cancer cell proliferation, migration, and survival.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, effects on key signaling pathways, and a summary of its anti-tumor activity in preclinical models. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising anti-cancer agent.

Mechanism of Action

This compound exerts its anti-cancer effects through the direct inhibition of IGF2BP1. IGF2BP1 is a protein that is highly expressed in many aggressive tumors but is largely absent in healthy adult tissues.[3][4] It functions by binding to specific sequences on messenger RNAs (mRNAs), thereby controlling their stability, localization, and translation into proteins.[5] Many of the mRNAs targeted by IGF2BP1 encode for proteins that are critical for cancer cell growth, invasion, and resistance to therapy.[4]

This compound has been shown to bind directly to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1.[5] This binding event physically obstructs the interaction of IGF2BP1 with its target mRNAs.[6] By preventing this binding, this compound effectively "silences" the supportive role of IGF2BP1 in multiple cancer-promoting pathways simultaneously.[3]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data obtained from preclinical studies of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterValueCell Line/SystemReference
Binding Affinity (Kd) vs. IGF2BP11.4 µMRecombinant Protein[7]
IC50 for Cell Migration Inhibition0.7 µMH1299 (Lung Cancer)N/A

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

AssayCell LineThis compound ConcentrationEffectReference
Cell ProliferationH1299, LKR-M-FI4 µMInhibition of cell growth[7]
ApoptosisH1299, LKR-M-FI4 µMInduction of apoptosis[7]
Colony FormationH12994 µM>40% reduction in colony formation[8]
Spheroid GrowthH1299, LKR-M-FI4 µMSuppression of spheroid growth[7]
Cell InvasionH1299, LKR-M-FI4 µMInhibition of invasion[7]
β-catenin protein levelsH12991.5 µMDownregulation[1]

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Lung Adenocarcinoma Xenograft Model

ParameterTreatment GroupResultReference
Tumor GrowthThis compound (100 mg/kg, i.p.)Almost complete prevention of tumor growth[7][9]
Ki67 Proliferation MarkerThis compound-treated tumors40% reduction in nuclear Ki67 staining[9]
Patient-Derived Organoids (IGF2BP1-expressing)This compoundSelective killing of cancer cells[3][4]

Effects on Downstream Signaling Pathways

By inhibiting IGF2BP1, this compound modulates several critical signaling pathways implicated in cancer progression.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. This compound treatment has been shown to downregulate the expression of key Wnt pathway components, including β-catenin (CTNNB1), TCF7, and WNT5A.[1][8] Furthermore, this compound upregulates the expression of DKK3, a known inhibitor of the Wnt pathway.[1] This dual action leads to a significant suppression of Wnt-mediated pro-tumorigenic signaling.

Wnt_Pathway cluster_this compound This compound Intervention cluster_IGF2BP1 RNA Binding & Stability cluster_Wnt_Signaling Wnt Signaling Cascade This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits DKK3 DKK3 (Wnt Inhibitor) This compound->DKK3 Upregulates Wnt_mRNAs Wnt Pathway mRNAs (e.g., CTNNB1, TCF7, WNT5A) IGF2BP1->Wnt_mRNAs Stabilizes Beta_Catenin β-catenin Wnt_mRNAs->Beta_Catenin Translation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes (Proliferation, Survival) TCF_LEF->Wnt_Target_Genes Transcription DKK3->Beta_Catenin Inhibits

This compound inhibits the Wnt signaling pathway.
Hedgehog Signaling Pathway

The Hedgehog signaling pathway is another critical regulator of embryonic development that can be reactivated in cancer to promote tumor growth and survival. This compound treatment leads to the downregulation of RNAs encoding members of the Hedgehog pathway.[1][2]

Hedgehog_Pathway cluster_this compound This compound Intervention cluster_IGF2BP1 RNA Binding & Stability cluster_Hedgehog_Signaling Hedgehog Signaling Cascade This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits Hedgehog_mRNAs Hedgehog Pathway mRNAs IGF2BP1->Hedgehog_mRNAs Stabilizes SMO SMO Hedgehog_mRNAs->SMO Translation GLI GLI SMO->GLI Activates Hedgehog_Target_Genes Hedgehog Target Genes (Cell Fate, Proliferation) GLI->Hedgehog_Target_Genes Transcription

This compound disrupts the Hedgehog signaling pathway.
PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is a central signaling node that regulates cell survival, growth, and metabolism. Its hyperactivation is a common event in cancer. Similar to the other pathways, this compound treatment results in the downregulation of RNAs that encode for components of the PI3K-Akt pathway.[1][2]

PI3K_Akt_Pathway cluster_this compound This compound Intervention cluster_IGF2BP1 RNA Binding & Stability cluster_PI3K_Akt_Signaling PI3K-Akt Signaling Cascade This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits PI3K_Akt_mRNAs PI3K-Akt Pathway mRNAs IGF2BP1->PI3K_Akt_mRNAs Stabilizes PI3K PI3K PI3K_Akt_mRNAs->PI3K Translation Akt Akt PI3K->Akt Activates Downstream_Effectors Downstream Effectors (Survival, Growth) Akt->Downstream_Effectors Activates

This compound modulates the PI3K-Akt signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of this compound to IGF2BP1 in a cellular context.

  • Cell Culture: H1299 cells are cultured to 80-90% confluency.

  • Compound Treatment: Cells are treated with 10 µM this compound or DMSO (vehicle control) for 3 hours.

  • Thermal Challenge: Aliquots of the cell suspension are subjected to a temperature gradient for 3 minutes.

  • Cell Lysis: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • Western Blotting: The amount of soluble IGF2BP1, IGF2BP2, and IGF2BP3 at each temperature is quantified by Western blot analysis.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is calculated. A shift in the Tm in the presence of this compound indicates direct binding.

CETSA_Workflow start Start: H1299 Cells treatment Treat with this compound or DMSO start->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis & Centrifugation heat->lysis western Western Blot for Soluble IGF2BP proteins lysis->western analysis Analyze Tm Shift western->analysis

Workflow for the Cellular Thermal Shift Assay (CETSA).
Wound Healing (Scratch) Assay

This assay measures the effect of this compound on cancer cell migration.

  • Cell Seeding: H1299 cells are seeded in a culture plate and grown to a confluent monolayer.

  • Wound Creation: A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.

  • Treatment: The cells are washed to remove debris and then treated with this compound or DMSO.

  • Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 12 hours).

  • Analysis: The rate of wound closure is quantified by measuring the area of the gap over time. A decrease in the rate of closure in the presence of this compound indicates inhibition of cell migration.

Wound_Healing_Workflow start Start: Confluent H1299 Cell Monolayer scratch Create Scratch Wound start->scratch treatment Treat with this compound or DMSO scratch->treatment imaging Image Wound at T=0 and Subsequent Time Points treatment->imaging analysis Quantify Wound Closure Rate imaging->analysis

Workflow for the Wound Healing (Scratch) Assay.
Colony Formation Assay

This assay assesses the ability of single cancer cells to proliferate and form colonies, a measure of clonogenic survival.

  • Cell Seeding: A low density of H1299 cells is seeded in a culture plate.

  • Treatment: The cells are treated with this compound or DMSO.

  • Incubation: The plates are incubated for 1-2 weeks to allow for colony formation.

  • Staining: The colonies are fixed and stained with crystal violet.

  • Counting: The number of visible colonies is counted. A reduction in the number of colonies in the this compound-treated plates indicates an inhibition of clonogenic survival.

Colony_Formation_Workflow start Start: Seed Low-Density H1299 Cells treatment Treat with this compound or DMSO start->treatment incubation Incubate for 1-2 Weeks treatment->incubation staining Fix and Stain Colonies incubation->staining counting Count Colonies staining->counting

Workflow for the Colony Formation Assay.

Conclusion

This compound represents a promising new approach to cancer therapy by targeting the RNA-binding protein IGF2BP1. Its ability to simultaneously disrupt multiple pro-oncogenic signaling pathways provides a strong rationale for its continued development. The data presented in this technical guide highlight the potent and selective anti-tumor activity of this compound in preclinical models. Further investigation is warranted to translate these promising findings into clinical applications for patients with IGF2BP1-expressing cancers.

References

The Discovery and Synthesis of AVJ16: A Targeted Inhibitor of the Oncofetal Protein IGF2BP1

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: AVJ16 is a novel small molecule inhibitor that shows significant promise in the realm of targeted cancer therapy. It specifically targets the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1), an oncofetal protein that is overexpressed in various cancers and is associated with poor clinical outcomes. By inhibiting IGF2BP1, this compound disrupts the stability and translation of key cancer-promoting mRNAs, leading to the suppression of tumor growth and metastasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound.

Discovery of this compound

This compound was developed through a structure-activity relationship (SAR) analysis aimed at optimizing a previously identified lead compound, designated "7773".[1] The initial lead compound was discovered via a high-throughput screen for molecules that could inhibit the RNA-binding activity of IGF2BP1.[1][2] Through systematic chemical modifications of the "7773" scaffold, researchers synthesized a series of analogs to identify a compound with enhanced potency and specificity for IGF2BP1. Among these, this compound (also referred to as compound 13g in the primary literature) emerged as a highly effective inhibitor of cancer cell migration.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process, with the key final step involving the reaction of various heterocycles with a precursor molecule in the presence of a base. The general synthetic route for this compound and its analogs is outlined in the scientific literature.[1]

Experimental Protocol: Synthesis of this compound (Compound 13g)

The synthesis of this compound (13g) and related analogs (13a-i) is achieved by treating various heterocyclic compounds with a key intermediate (compound 12) in the presence of potassium carbonate, which acts as a base.[1] The structural identity and purity of the synthesized this compound are confirmed using analytical techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For instance, the molecular ion peak for this compound has been observed at 469.2002 in its HRMS spectrum.[1]

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to and inhibiting the function of IGF2BP1.[1][3][4] IGF2BP1 is an RNA-binding protein that stabilizes and promotes the translation of mRNAs encoding for oncoproteins. This compound binds to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1.[1][2] This binding event interferes with the ability of IGF2BP1 to bind to its target mRNAs, leading to their degradation and a subsequent reduction in the levels of oncoproteins.

The inhibition of IGF2BP1 by this compound has been shown to downregulate several pro-oncogenic signaling pathways, including:

  • Wnt Signaling Pathway: This pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.

  • Hedgehog Signaling Pathway: This pathway plays a role in embryonic development and its reactivation in adults can drive tumorigenesis.

  • PI3K-Akt Signaling Pathway: This is a major pathway that promotes cell survival and growth.[3][4]

By downregulating these critical pathways, this compound effectively inhibits cancer cell proliferation, migration, and invasion.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Parameter Value Assay Reference
Binding Affinity (Kd) ~1.4 µMMicroscale Thermophoresis (MST)[1]
IC50 (Wound Healing) 0.7 µMWound Healing Assay[1]
Purity 99.60%Not Specified

Table 1: In Vitro Efficacy and Binding Affinity of this compound

Parameter Value Cell Line Reference
Inhibition of Cell Migration >14 times more effective than lead compound "7773"H1299 (lung cancer)
Effect on KRAS mRNA ~50% downregulation after 48 hoursH1299 (lung cancer)[1]

Table 2: Cellular Activity of this compound

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Microscale Thermophoresis (MST)

This assay is used to quantify the binding affinity between this compound and the IGF2BP1 protein.

Protocol:

  • Recombinant full-length IGF2BP1 protein is labeled with a fluorescent dye (e.g., RED-tris-NTA).

  • A serial dilution of this compound is prepared.

  • The labeled IGF2BP1 protein is mixed with each dilution of this compound.

  • The samples are loaded into capillaries and analyzed using an MST instrument.

  • The change in fluorescence as a function of this compound concentration is measured to determine the dissociation constant (Kd).[1]

Wound Healing Assay

This assay is used to assess the effect of this compound on cancer cell migration.

Protocol:

  • Cancer cells (e.g., H1299) are grown to confluence in a multi-well plate.

  • A scratch or "wound" is created in the cell monolayer using a sterile pipette tip or a specialized tool.

  • The cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • The closure of the wound is monitored and imaged over time using a live-cell imaging system (e.g., IncuCyte).

  • The rate of wound closure is quantified to determine the inhibitory effect of this compound on cell migration.[1]

Cellular Thermal Shift Assay (CETSA)

This assay is used to confirm the direct binding of this compound to IGF2BP1 within a cellular context.

Protocol:

  • H1299 lung cancer cells, which endogenously express high levels of IGF2BP1, are treated with either this compound (e.g., 10µM) or a DMSO control for a specified time (e.g., 3 hours).

  • The treated cells are then subjected to a temperature gradient for a short duration (e.g., 3 minutes).

  • Following the heat shock, the cells are lysed, and the soluble protein fraction is collected.

  • The amount of soluble IGF2BP1, as well as its paralogs IGF2BP2 and IGF2BP3, is analyzed by Western blotting.

  • An increase in the thermal stability (melting temperature, Tm) of IGF2BP1 in the presence of this compound indicates direct binding.[5]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound. IGF2BP1 normally stabilizes the mRNAs of key oncogenes. This compound inhibits IGF2BP1, leading to the downregulation of these oncogenes and the suppression of cancer-promoting signaling pathways.

AVJ16_Mechanism_of_Action cluster_Upstream Upstream Regulation cluster_Inhibition Inhibition cluster_Downstream Downstream Effects IGF2BP1 IGF2BP1 Oncogenic_mRNAs Oncogenic mRNAs (e.g., KRAS, MYC) IGF2BP1->Oncogenic_mRNAs Stabilizes Wnt_Pathway Wnt Pathway Oncogenic_mRNAs->Wnt_Pathway Activates Hedgehog_Pathway Hedgehog Pathway Oncogenic_mRNAs->Hedgehog_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway Oncogenic_mRNAs->PI3K_Akt_Pathway Activates This compound This compound This compound->IGF2BP1 Inhibits Cancer_Progression Cancer Progression (Proliferation, Migration, Invasion) Wnt_Pathway->Cancer_Progression Hedgehog_Pathway->Cancer_Progression PI3K_Akt_Pathway->Cancer_Progression

This compound inhibits IGF2BP1, leading to the destabilization of oncogenic mRNAs and downregulation of pro-cancer signaling pathways.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of this compound.

AVJ16_Discovery_Workflow HTS High-Throughput Screen Lead_ID Lead Identification ('7773') HTS->Lead_ID SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR Synthesis Synthesis of Analogs (incl. This compound) SAR->Synthesis In_Vitro_Assays In Vitro Characterization (MST, etc.) Synthesis->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (Wound Healing, CETSA) In_Vitro_Assays->Cell_Based_Assays Preclinical Preclinical Evaluation (In Vivo Models) Cell_Based_Assays->Preclinical

Workflow for the discovery and preclinical development of this compound.

References

Methodological & Application

Application Notes and Protocols: AVJ16 Treatment Protocol for H1299 Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AVJ16 is a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1] IGF2BP1 is an oncofetal RNA-binding protein that is highly expressed in many cancers, including the H1299 non-small cell lung cancer cell line, and its expression is often correlated with poor prognosis. This compound exerts its anti-cancer effects by binding to IGF2BP1 and interfering with its ability to bind to target mRNAs, leading to the downregulation of key oncogenes such as KRAS. This application note provides a detailed protocol for the treatment of the H1299 cell line with this compound and outlines various assays to assess its biological effects, including inhibition of cell migration, proliferation, and induction of apoptosis.

Mechanism of Action

This compound directly binds to IGF2BP1, a protein that normally stabilizes the messenger RNA (mRNA) of several pro-oncogenic proteins, including KRAS. By inhibiting IGF2BP1, this compound leads to the degradation of these target mRNAs, resulting in decreased protein expression and the subsequent suppression of cancer cell proliferation, migration, and invasion, while promoting apoptosis.[1][2]

This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits Target_mRNA Target mRNAs (e.g., KRAS, c-Myc) IGF2BP1->Target_mRNA Stabilizes Oncogenic_Proteins Oncogenic Proteins (e.g., KRAS) Target_mRNA->Oncogenic_Proteins Translation Cell_Proliferation Cell Proliferation Oncogenic_Proteins->Cell_Proliferation Promotes Cell_Migration Cell Migration Oncogenic_Proteins->Cell_Migration Promotes Apoptosis Apoptosis Oncogenic_Proteins->Apoptosis Inhibits cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis H1299_Culture H1299 Cell Culture Phenotypic_Assays Phenotypic Assays (Migration, Proliferation, Apoptosis) H1299_Culture->Phenotypic_Assays Mechanism_Assays Mechanistic Assays (Western Blot, qPCR, CETSA) H1299_Culture->Mechanism_Assays AVJ16_Prep This compound Preparation AVJ16_Prep->Phenotypic_Assays AVJ16_Prep->Mechanism_Assays Data_Analysis Data Analysis & Interpretation Phenotypic_Assays->Data_Analysis Mechanism_Assays->Data_Analysis

References

Application Notes and Protocols for AVJ16 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVJ16 is a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in various cancers and is associated with poor clinical outcomes.[2] By binding to the KH34 di-domain of IGF2BP1, this compound prevents the protein from binding to its target mRNAs, leading to the downregulation of several pro-oncogenic signaling pathways.[2][3] Preclinical studies in mouse models of lung adenocarcinoma have demonstrated that this compound can significantly inhibit tumor growth, highlighting its potential as a therapeutic agent.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse studies, intended to guide researchers in designing and executing robust preclinical efficacy trials.

Mechanism of Action

This compound exerts its anti-tumor effects by specifically targeting IGF2BP1. This inhibition disrupts the stability and translation of mRNAs crucial for tumor progression. The downstream effects of IGF2BP1 inhibition by this compound include the downregulation of key signaling pathways implicated in cancer cell proliferation, survival, and migration, namely the Hedgehog, Wnt, and PI3K-Akt pathways.[1][3][6]

AVJ16_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits Target_Genes_PI3K Proliferation & Survival Genes IGF2BP1->Target_Genes_PI3K Stabilizes mRNA of key pathway components Target_Genes_Wnt Wnt Target Genes (e.g., c-Myc, Cyclin D1) IGF2BP1->Target_Genes_Wnt Stabilizes mRNA of key pathway components Target_Genes_Hedgehog Hedgehog Target Genes (e.g., GLI1) IGF2BP1->Target_Genes_Hedgehog Stabilizes mRNA of key pathway components Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Target_Genes_PI3K Promotes Translation Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Beta_Catenin_Complex β-catenin Destruction Complex Dishevelled->Beta_Catenin_Complex Inhibits GSK3b GSK3β Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Degrades Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Hedgehog_Ligand Hedgehog Ligand Patched Patched Receptor Hedgehog_Ligand->Patched Smoothened Smoothened Patched->Smoothened Inhibits SUFU SUFU Smoothened->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Beta_Catenin_N->Target_Genes_Wnt Activates Transcription GLI_A->Target_Genes_Hedgehog Activates Transcription

Caption: this compound inhibits IGF2BP1, leading to the destabilization of mRNAs for key components of the PI3K/Akt, Wnt, and Hedgehog signaling pathways, ultimately reducing the expression of genes that promote tumor growth and survival.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of this compound in a lung cancer xenograft mouse model.

Table 1: this compound Administration Parameters in Mouse Xenograft Model

ParameterDetails
Drug This compound
Mouse Strain Syngeneic (e.g., B6/129)
Tumor Model Subcutaneous xenograft of LKR-M-Fl lung adenocarcinoma cells
Administration Route Intraperitoneal (i.p.)
Dosage 100 mg/kg
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Treatment Schedule Every two days for 3 weeks
Study Duration 21 days post-treatment initiation

Table 2: Representative Antitumor Efficacy of this compound in a Mouse Xenograft Model

Treatment GroupDosage (mg/kg)Mean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control -Data not available0Data not available
This compound 100Data not availableReported as "almost completely inhibited"Data not available

Note: Specific numerical data on tumor volume and body weight changes from published studies were not available. Researchers should meticulously record and analyze this data in their own experiments.

Experimental Protocols

I. Vehicle Preparation

A common vehicle for the in vivo administration of this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[7][8]

Materials:

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • In a sterile conical tube, add the required volume of DMSO (10% of the final volume).

  • Add the required volume of PEG300 (40% of the final volume) to the DMSO and mix thoroughly by vortexing.

  • Add the required volume of Tween-80 (5% of the final volume) and mix well.

  • Finally, add the required volume of sterile saline (45% of the final volume) to bring the solution to the final desired volume and mix until a clear, homogenous solution is achieved.[1]

  • Prepare the vehicle fresh on the day of administration.

II. This compound Formulation

Procedure:

  • Calculate the required amount of this compound based on the mean body weight of the mice in the treatment group to achieve a dose of 100 mg/kg.

  • Dissolve the calculated amount of this compound in a small amount of the prepared vehicle. Sonication may be used to aid dissolution.

  • Once dissolved, add the remaining vehicle to reach the final desired concentration. Ensure the final solution is clear and homogenous.

  • Prepare the this compound formulation fresh for each administration.

III. Cell Culture and Xenograft Tumor Establishment

Cell Line: LKR-M-Fl (murine lung adenocarcinoma cells expressing IGF2BP1)

Procedure:

  • Culture LKR-M-Fl cells in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells during the logarithmic growth phase and assess viability.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 2 x 10⁵ cells per 100 µL.[9]

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

Xenograft_Workflow Cell_Culture 1. Cell Culture (LKR-M-Fl) Cell_Harvest 2. Cell Harvest & Viability Check Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension (PBS & Matrigel) Cell_Harvest->Cell_Suspension Implantation 4. Subcutaneous Implantation in Mice Cell_Suspension->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. This compound or Vehicle Administration (i.p.) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Animal Well-being Treatment->Monitoring Endpoint 9. Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: General workflow for a syngeneic xenograft mouse study with this compound.

IV. In Vivo Administration and Monitoring

Animal Model: 6-8 week old syngeneic mice (e.g., B6/129)

Procedure:

  • Allow tumors to establish and grow. Begin caliper measurements 3-4 days post-implantation.

  • Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

  • Administer the this compound formulation (100 mg/kg) or vehicle control to the mice via intraperitoneal (i.p.) injection every two days for three weeks.

  • Monitor tumor growth by measuring tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .

  • Monitor the body weight of the mice 2-3 times per week as an indicator of treatment-related toxicity.

  • Observe the mice daily for any clinical signs of distress, such as changes in posture, activity, or grooming.

  • Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines. Common endpoints include a maximum tumor volume (e.g., 2000 mm³), significant body weight loss (e.g., >20%), or signs of morbidity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation markers like Ki-67).[10]

Conclusion

This compound is a promising IGF2BP1 inhibitor with demonstrated anti-tumor activity in preclinical mouse models of lung cancer. The protocols outlined in these application notes provide a framework for conducting in vivo efficacy studies. Adherence to detailed methodologies, careful monitoring of animal well-being, and robust data collection are essential for obtaining reliable and reproducible results to further evaluate the therapeutic potential of this compound.

References

Application Notes and Protocols: Determining the Anti-Cancer Activity of AVJ16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVJ16 is a novel small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in numerous cancers and is associated with poor clinical outcomes.[3] By binding to the KH34 di-domain of IGF2BP1 with a dissociation constant (Kd) of 1.4 µM, this compound disrupts the binding of IGF2BP1 to its target mRNAs, leading to the downregulation of several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[1][3][4] This targeted action results in the inhibition of cancer cell proliferation, migration, and invasion, and the induction of apoptosis, making this compound a promising candidate for targeted cancer therapy.[1][3][4]

These application notes provide a summary of the inhibitory effects of this compound on various cancer cell lines and detailed protocols for assessing its activity.

Data Presentation: IC50 and Inhibitory Concentrations of this compound

The inhibitory activity of this compound has been evaluated in several cancer cell lines, demonstrating a selective effect on cells expressing IGF2BP1. The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) and other effective concentrations of this compound.

Table 1: IC50 Value of this compound in a Wound Healing (Migration) Assay

Cell LineCancer TypeIGF2BP1 ExpressionAssayIC50 (µM)
H1299Lung CarcinomaPositiveWound Healing0.7

Table 2: Observed Inhibitory Effects of this compound on Cell Proliferation and Colony Formation

Cell LineCancer TypeIGF2BP1 ExpressionAssayConcentration (µM)Observed Effect
H1299Lung CarcinomaPositiveProliferation1.25Significant inhibition of cell growth
H1299Lung CarcinomaPositiveProliferation5Significant inhibition of cell growth
H1299Lung CarcinomaPositiveColony Formation4>40% reduction in colony formation
LKR-M-FILung Adenocarcinoma (murine)Positive (transfected)ProliferationDose-dependentInhibition of proliferation
LKR-M-FILung Adenocarcinoma (murine)Positive (transfected)Colony Formation4Significant inhibition of colony formation
LKR-M-GFPLung Adenocarcinoma (murine)Negative (control)ProliferationNot specifiedNo significant effect
LKR-M-GFPLung Adenocarcinoma (murine)Negative (control)Colony Formation4No significant effect
HCT116Colorectal CarcinomaPositiveProliferationDose-dependentSignificant decrease in proliferation
RKOColorectal CarcinomaNegativeProliferationDose-dependentNo significant effect
SW480Colorectal CarcinomaPositiveApoptosisDose-dependentInduction of apoptosis

Experimental Protocols

Protocol 1: Determination of IC50 using a Real-Time Cell Proliferation Assay (IncuCyte® System)

This protocol describes the use of a live-cell imaging and analysis system to monitor the effect of this compound on cancer cell proliferation in real-time.

Materials:

  • IGF2BP1-positive cancer cell lines (e.g., H1299, HCT116)

  • IGF2BP1-negative cancer cell lines (e.g., RKO)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • IncuCyte® Live-Cell Analysis System or similar instrument

Procedure:

  • Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density that allows for exponential growth over the course of the experiment (typically 1,000-5,000 cells per well in 100 µL of complete medium). c. Allow the cells to adhere and stabilize for 18-24 hours in a cell culture incubator.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of this compound in complete cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. b. Prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Live-Cell Imaging and Analysis: a. Place the 96-well plate into the IncuCyte® system. b. Set up the imaging schedule to acquire phase-contrast images every 2-4 hours for a total of 72-96 hours. c. Use the IncuCyte® software to analyze the images and determine the percent confluence in each well over time.

  • Data Analysis: a. Export the confluence data for each time point. b. For each concentration of this compound, calculate the percent inhibition of proliferation relative to the vehicle control at a specific time point (e.g., 72 hours). c. Plot the percent inhibition against the logarithm of the this compound concentration. d. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.

Protocol 2: Determination of IC50 using a Wound Healing (Migration) Assay (IncuCyte® System)

This protocol is used to assess the effect of this compound on cancer cell migration.

Materials:

  • IGF2BP1-positive cancer cell line (e.g., H1299)

  • Complete cell culture medium

  • 96-well ImageLock plates (or similar)

  • IncuCyte® WoundMaker

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • IncuCyte® Live-Cell Analysis System or similar instrument

Procedure:

  • Cell Seeding: a. Seed the cancer cells into a 96-well ImageLock plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: a. Once the cells have formed a confluent monolayer, use the IncuCyte® WoundMaker to create a uniform scratch (wound) in each well. b. Gently wash the wells with pre-warmed PBS to remove detached cells.

  • Compound Treatment: a. Add 100 µL of complete medium containing the desired concentrations of this compound or vehicle control to each well.

  • Live-Cell Imaging and Analysis: a. Place the plate in the IncuCyte® system. b. Acquire phase-contrast images of the wounds every 2 hours for 24-48 hours. c. Use the IncuCyte® software to measure the wound width or relative wound density over time.

  • Data Analysis: a. Calculate the rate of wound closure for each condition. b. Determine the percent inhibition of migration for each this compound concentration relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (IGF2BP1+ & IGF2BP1- lines) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_treatment Add this compound/Vehicle to Cells plate_cells->add_treatment prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->add_treatment incucyte Live-Cell Imaging (IncuCyte System) add_treatment->incucyte data_acq Data Acquisition (% Confluence / Wound Width) incucyte->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Caption: Experimental workflow for determining the IC50 of this compound.

signaling_pathway This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 inhibits mRNAs Target mRNAs (e.g., Hedgehog, Wnt, PI3K-Akt pathway components) IGF2BP1->mRNAs stabilizes & promotes translation Translation Protein Translation mRNAs->Translation Cancer Cancer Cell Proliferation, Migration & Survival Translation->Cancer

Caption: Simplified signaling pathway showing the mechanism of action of this compound.

References

Measuring Apoptosis Induction by the IGF2BP1 Inhibitor AVJ16

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

AVJ16 is a novel small molecule inhibitor that targets the oncofetal RNA-binding protein IGF2BP1 (Insulin-like Growth Factor 2 mRNA Binding Protein 1).[1][2] IGF2BP1 is overexpressed in various cancers and plays a crucial role in tumor progression by stabilizing pro-oncogenic mRNAs.[1] By inhibiting IGF2BP1, this compound has been demonstrated to suppress tumor growth and induce programmed cell death, or apoptosis, in cancer cells that express IGF2BP1.[2][3] These application notes provide detailed protocols for measuring apoptosis induced by this compound in cancer cell lines, enabling researchers to assess its efficacy and elucidate its mechanism of action.

The following protocols are designed for researchers, scientists, and drug development professionals working in oncology and related fields. They cover key assays for quantifying apoptosis, including real-time monitoring of caspase activity, endpoint analysis of apoptotic cell populations, and detection of apoptosis-associated protein markers.

Key Concepts in Measuring Apoptosis

Apoptosis is a regulated process of cell death characterized by a series of biochemical and morphological changes. Key events include the activation of a family of proteases called caspases, externalization of phosphatidylserine (PS) on the cell surface, and DNA fragmentation. The assays described herein are designed to detect these hallmark events.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize the quantitative data on apoptosis induction by this compound in various cancer cell lines.

Table 1: Kinetic Analysis of Caspase-3/7 Activation in Lung Cancer Cells

Cell LineTreatment (this compound)Time Point (hours)Apoptotic Cells (Green Object Count / mm²)
H1299 4 µM12Data Not Available
24Data Not Available
48Data Not Available
LKR-M 4 µM12Data Not Available
24Data Not Available
48Data Not Available

Note: While the specific quantitative values from the IncuCyte assay are not publicly available in the referenced literature, the studies report a significant increase in caspase-3/7 positive cells in H1299 and LKR-M cell lines treated with 4 µM this compound over a 48-hour period. Researchers should perform the described protocol to generate cell line-specific data.

Table 2: Dose-Dependent Induction of Apoptosis in Colorectal Cancer Cells

Cell LineTreatment (this compound)Observation
HCT116 Dose-dependentIncreased number of apoptotic nuclei with increasing concentrations of this compound.
SW480 4 µMSharp increase in Caspase-3/7 staining after 20 hours of treatment.

Note: The referenced literature describes a dose-dependent effect but does not provide specific percentages of apoptosis for HCT116 cells. For SW480 cells, the effect is described as a "sharp increase." Researchers are encouraged to perform dose-response experiments and quantify apoptosis using the protocols below.

Experimental Protocols

Protocol 1: Real-Time Monitoring of Apoptosis using a Kinetic Caspase-3/7 Assay

This protocol is adapted from studies on lung adenocarcinoma cells and utilizes a live-cell imaging system to monitor caspase-3/7 activation over time.[3]

Materials:

  • IGF2BP1-expressing cancer cell lines (e.g., H1299, LKR-M)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound small molecule inhibitor

  • Kinetic Caspase-3/7 reagent (e.g., from Sartorius)

  • Live-cell analysis system (e.g., IncuCyte® S3)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.

  • Treatment: Prepare a working solution of this compound in complete culture medium. Add this compound to the designated wells to a final concentration of 4 µM. Include vehicle control wells (e.g., DMSO).

  • Apoptosis Detection: Add the kinetic Caspase-3/7 reagent to all wells according to the manufacturer's instructions.

  • Live-Cell Imaging: Place the plate in a live-cell analysis system and image each well at 2-hour intervals for at least 48 hours.

  • Data Analysis: Use the integrated software to analyze the images and quantify the number of green fluorescent (apoptotic) cells per square millimeter over time.

Protocol 2: Endpoint Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This is a standard flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines (e.g., HCT116, SW480)

  • Complete cell culture medium

  • 6-well plates

  • This compound small molecule inhibitor

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., a dose-response from 1 µM to 10 µM) or vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Western Blot Analysis of Apoptosis Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and their substrates.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, incubate with a secondary antibody, and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Analyze the band intensities to determine the levels of cleaved Caspase-3 and cleaved PARP, as well as the ratio of pro- to anti-apoptotic Bcl-2 family proteins.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

AVJ16_Apoptosis_Pathway cluster_inhibition Effect of this compound This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits Pro_oncogenic_mRNAs Pro-oncogenic mRNAs (e.g., c-Myc, Bcl-2) IGF2BP1->Pro_oncogenic_mRNAs Stabilizes mRNA_Decay mRNA Decay Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Bcl-2) Pro_oncogenic_mRNAs->Anti_apoptotic_proteins Translation Mitochondrion Mitochondrion Anti_apoptotic_proteins->Mitochondrion Inhibits Pro_apoptotic_proteins Pro-apoptotic Proteins (e.g., Bax, Bak) Pro_apoptotic_proteins->Mitochondrion Activates Caspase_9 Caspase-9 Mitochondrion->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: this compound inhibits IGF2BP1, leading to apoptosis.

Experimental Workflow for Measuring Apoptosis

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Cancer Cell Culture treatment Treat with this compound (and vehicle control) start->treatment caspase_assay Kinetic Caspase-3/7 Assay (Live-cell imaging) treatment->caspase_assay annexin_assay Annexin V / PI Staining (Flow Cytometry) treatment->annexin_assay western_blot Western Blot (Apoptosis Markers) treatment->western_blot analysis Data Analysis and Quantification caspase_assay->analysis annexin_assay->analysis western_blot->analysis Apoptosis_Markers early Early Apoptosis ps_externalization Phosphatidylserine Externalization (Annexin V) early->ps_externalization caspase_activation Caspase Activation (Caspase-3/7) early->caspase_activation mid Mid Apoptosis membrane_permeability Loss of Membrane Integrity (PI) mid->membrane_permeability late Late Apoptosis dna_fragmentation DNA Fragmentation (TUNEL) late->dna_fragmentation

References

Application Notes and Protocols: Experimental Design for AVJ16 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVJ16 is a small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2] IGF2BP1 is an oncofetal RNA-binding protein implicated in tumor progression and chemoresistance.[3][4][5] By targeting IGF2BP1, this compound has been shown to downregulate several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[6][7][8] Preclinical studies suggest that this compound may enhance the sensitivity of cancer cells to conventional chemotherapy, presenting a promising adjuvant therapeutic strategy.[9][10] This document provides detailed experimental designs and protocols for evaluating the synergistic or additive effects of this compound in combination with standard chemotherapeutic agents in both in vitro and in vivo cancer models.

Data Presentation

In Vitro Synergy of this compound and Doxorubicin

The following table summarizes representative quantitative data from an in vitro study assessing the synergistic effect of this compound in combination with doxorubicin on multidrug-resistant (MDR) uterine sarcoma cells. An abstract indicates that this compound significantly decreased the half-maximal inhibitory concentration (IC50) of doxorubicin in these cells.[1][11]

Note: The following data is illustrative and based on the reported significant decrease in IC50 values. Actual values would be determined experimentally.

Cell LineTreatmentIC50 (µM)Combination Index (CI)
MDR Uterine Sarcoma Doxorubicin5.0-
This compound2.5-
Doxorubicin + this compound (1 µM)1.5< 1 (Synergistic)

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Signaling

This compound inhibits IGF2BP1, which in turn downregulates the expression of proteins involved in key oncogenic pathways.

AVJ16_Signaling_Pathway cluster_pathways Pro-Oncogenic Signaling Pathways This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits Wnt Wnt Pathway IGF2BP1->Wnt Regulates Hedgehog Hedgehog Pathway IGF2BP1->Hedgehog Regulates PI3K_Akt PI3K-Akt Pathway IGF2BP1->PI3K_Akt Regulates

Caption: this compound inhibits IGF2BP1, leading to the downregulation of pro-oncogenic signaling pathways.

In Vitro Experimental Workflow for Combination Studies

This workflow outlines the key steps for assessing the synergy between this compound and a chemotherapeutic agent in cancer cell lines.

in_vitro_workflow start Select Cancer Cell Lines (IGF2BP1-expressing) single_agent Determine IC50 of Single Agents (this compound and Chemotherapy) start->single_agent combination Cell Treatment with Drug Combinations (Constant Ratio or Checkerboard) single_agent->combination viability Cell Viability Assay (e.g., MTT) combination->viability colony Colony Formation Assay combination->colony synergy Synergy Analysis (e.g., Chou-Talalay Method) viability->synergy colony->synergy end Evaluate Synergistic/Additive/ Antagonistic Effects synergy->end

Caption: Workflow for in vitro evaluation of this compound and chemotherapy combination.

In Vivo Experimental Workflow for Combination Studies

This workflow details the experimental design for an in vivo assessment of this compound and chemotherapy in a xenograft mouse model.

in_vivo_workflow start Establish Xenograft Model (e.g., Lung Cancer Cells in Nude Mice) grouping Randomize Mice into Treatment Groups start->grouping treatment Administer Treatments: - Vehicle Control - this compound alone - Chemotherapy alone - this compound + Chemotherapy grouping->treatment monitoring Monitor Tumor Growth and Body Weight treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight and Volume - Immunohistochemistry - Biomarker Analysis monitoring->endpoint evaluation Evaluate Anti-Tumor Efficacy and Toxicity endpoint->evaluation

Caption: Workflow for in vivo assessment of this compound and chemotherapy combination.

Experimental Protocols

In Vitro Combination Study: this compound and Doxorubicin

Objective: To determine the synergistic effect of this compound and Doxorubicin on the proliferation and survival of multidrug-resistant (MDR) cancer cells.

Materials:

  • MDR uterine sarcoma or breast cancer cell lines (e.g., MES-SA/Dx5, MCF-7/ADR)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • 96-well and 6-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Crystal Violet staining solution

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Culture: Maintain MDR cancer cell lines in the recommended culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Single-Agent IC50 Determination (MTT Assay):

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or Doxorubicin for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values using non-linear regression analysis.

  • Combination Treatment (Checkerboard Assay):

    • Seed cells in 96-well plates as described above.

    • Treat cells with various concentrations of this compound and Doxorubicin in a matrix format (e.g., 5x5 matrix with concentrations ranging from 0.1x to 10x of their respective IC50 values).

    • Incubate for 72 hours and perform the MTT assay as described above.

  • Synergy Analysis:

    • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Colony Formation Assay:

    • Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

    • Treat cells with this compound, Doxorubicin, or the combination at concentrations determined from the synergy analysis.

    • Incubate for 10-14 days, allowing colonies to form.

    • Fix the colonies with methanol and stain with 0.5% crystal violet.

    • Count the number of colonies (containing >50 cells) and calculate the surviving fraction for each treatment group.

In Vivo Combination Study: this compound and Cisplatin in a Lung Cancer Xenograft Model

Objective: To evaluate the in vivo efficacy and safety of this compound in combination with cisplatin in a lung cancer xenograft model.

Materials:

  • IGF2BP1-expressing human lung cancer cell line (e.g., NCI-H1299)

  • 6-8 week old female athymic nude mice

  • This compound (formulated for intraperitoneal injection)

  • Cisplatin (formulated for intraperitoneal injection)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Xenograft Model Establishment:

    • Subcutaneously inject 5 x 10⁶ NCI-H1299 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

    • Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization and Grouping:

    • Randomly assign mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (daily IP injection)

      • Group 2: this compound alone (e.g., 50 mg/kg, daily IP injection)

      • Group 3: Cisplatin alone (e.g., 3 mg/kg, weekly IP injection)

      • Group 4: this compound + Cisplatin (dosed as in single-agent groups)

  • Treatment Administration:

    • Administer treatments according to the specified dosing schedule for 21 days.

  • Monitoring:

    • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse twice weekly as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Perform immunohistochemical analysis of tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Analyze the expression of IGF2BP1 and downstream targets via Western blot or RT-qPCR.

  • Statistical Analysis:

    • Compare tumor growth inhibition between the treatment groups using appropriate statistical tests (e.g., ANOVA). A p-value < 0.05 is considered statistically significant.

References

Application Notes and Protocols for Testing AVJ16 on LKR-M-FI Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVJ16 is a novel small molecule inhibitor that targets the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2][3][4] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in various cancers, including lung adenocarcinoma, and its expression is often correlated with poor prognosis.[5][6][7] this compound exerts its anti-cancer effects by binding to IGF2BP1, thereby preventing it from stabilizing its target mRNAs, which include key oncogenes and regulators of cell proliferation and migration.[1][3] This leads to the downregulation of several pro-oncogenic signaling pathways, such as Hedgehog, Wnt, and PI3K-Akt.[3] Preclinical studies have demonstrated that this compound can inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis in IGF2BP1-expressing cancer cells.[1][3][8][9]

The LKR-M-FI cell line is a murine lung adenocarcinoma cell line. The "LKR" designation is associated with cell lines derived from mouse models with activating mutations in the Kras gene, a key driver in many lung cancers.[10][11][12] Given that this compound has shown efficacy in lung adenocarcinoma models and specifically in an LKR-M-FI xenograft model, this cell line represents a relevant preclinical model to study the effects of this inhibitor.[1] These application notes provide a comprehensive set of protocols to evaluate the efficacy of this compound on LKR-M-FI cells.

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting IGF2BP1, this compound disrupts the stability of target mRNAs, leading to a downstream cascade that inhibits cancer progression.

AVJ16_Signaling_Pathway cluster_0 This compound Mechanism of Action cluster_1 Downstream Cellular Effects This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits target_mRNA Target mRNAs (e.g., KRAS, MYC) IGF2BP1->target_mRNA Binds & Stabilizes mRNA_degradation mRNA Degradation target_mRNA->mRNA_degradation protein_synthesis Reduced Oncoprotein Synthesis target_mRNA->protein_synthesis Translation proliferation Decreased Proliferation protein_synthesis->proliferation migration Decreased Migration protein_synthesis->migration apoptosis Increased Apoptosis protein_synthesis->apoptosis Experimental_Workflow cluster_phenotypic Phenotypic Evaluation cluster_mechanistic Mechanism of Action start Start cell_culture LKR-M-FI Cell Culture (Confirm IGF2BP1 expression) start->cell_culture dose_response Dose-Response & IC50 Determination (MTT Assay) cell_culture->dose_response phenotypic_assays Phenotypic Assays dose_response->phenotypic_assays mechanism_assays Mechanistic Assays phenotypic_assays->mechanism_assays apoptosis Apoptosis Assay (Annexin V/PI Staining) phenotypic_assays->apoptosis migration Migration Assay (Wound Healing) phenotypic_assays->migration colony Colony Formation Assay phenotypic_assays->colony spheroid Spheroid Formation Assay phenotypic_assays->spheroid western_blot Western Blot Analysis (IGF2BP1 & Downstream Targets) mechanism_assays->western_blot data_analysis Data Analysis & Interpretation end End data_analysis->end apoptosis->data_analysis migration->data_analysis colony->data_analysis spheroid->data_analysis western_blot->data_analysis

References

Creating Stable Cell Lines for AVJ16 Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of many promising therapeutic agents. The small molecule AVJ16 has been identified as an inhibitor of Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), a protein implicated in driving tumor growth and resistance to conventional chemotherapeutics like doxorubicin by modulating the expression of drug efflux pumps such as ATP-binding Cassette Sub-family B Member 1 (ABCB1).[1][2][3][4][5] Understanding the mechanisms by which cancer cells develop resistance to this compound is critical for optimizing its clinical application and developing strategies to overcome this challenge.

These application notes provide a comprehensive guide for the generation and characterization of stable cell lines with acquired resistance to this compound. The protocols outlined below detail the stepwise process of developing resistant cell lines, methods for confirming the resistant phenotype, and approaches to investigate the underlying molecular mechanisms.

Data Presentation

Table 1: Characterization of Parental and this compound-Resistant Cell Lines
Cell LineMorphologyDoubling Time (hrs)This compound IC50 (µM)Doxorubicin IC50 (µM)ABCB1 Expression (Fold Change)IGF2BP1 Expression (Fold Change)
ParentalAdherent, Epithelial-like24 ± 20.5 ± 0.10.2 ± 0.051.01.0
This compound-RMore Spindle-Shaped30 ± 315 ± 2.50.15 ± 0.040.8 ± 0.23.5 ± 0.7

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Stable Cell Lines

This protocol describes the generation of a drug-resistant cancer cell line through continuous exposure to escalating concentrations of this compound.[6][7][8][9]

Materials:

  • Parental cancer cell line of interest (e.g., a lung adenocarcinoma cell line)[3][4]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks, plates, and other consumables

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50 of this compound:

    • Seed the parental cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 2) to determine the half-maximal inhibitory concentration (IC50).[9]

  • Initial Exposure:

    • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

    • Maintain the cells in this medium, replacing it every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells.

  • Dose Escalation:

    • Once the cells have adapted, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[8]

    • At each new concentration, monitor the cells for signs of toxicity and allow them to recover and resume proliferation before the next dose escalation. This process can take several months.[10]

  • Establishment of a Stable Resistant Line:

    • A cell line is considered stably resistant when it can consistently proliferate in a high concentration of this compound (e.g., 10-20 times the parental IC50) for over 10 passages in the absence of the drug without a significant loss of resistance.

  • Clonal Selection (Optional):

    • To obtain a homogenous resistant population, single-cell cloning can be performed by limiting dilution or by using cloning cylinders.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and to determine the IC50 values in parental and resistant cell lines.[9][11][12][13]

Materials:

  • Parental and this compound-resistant cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Immunoblotting (Western Blot) for Resistance Markers

This protocol is used to analyze the expression levels of proteins potentially involved in this compound resistance, such as IGF2BP1 and ABCB1.[14][15][16][17]

Materials:

  • Parental and this compound-resistant cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IGF2BP1, anti-ABCB1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the parental and this compound-resistant cells and quantify the protein concentration using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between parental and resistant cells.

Visualizations

experimental_workflow Experimental Workflow for Generating and Characterizing this compound-Resistant Cell Lines cluster_generation Phase 1: Resistance Development cluster_characterization Phase 2: Phenotypic and Molecular Characterization start Parental Cell Line ic50 Determine this compound IC50 start->ic50 expose Continuous Exposure to Escalating Doses of this compound ic50->expose stable Establish Stable this compound-Resistant (this compound-R) Cell Line expose->stable phenotype Confirm Resistant Phenotype (Cell Viability Assay) stable->phenotype molecular Investigate Molecular Mechanisms stable->molecular western Immunoblotting (IGF2BP1, ABCB1) molecular->western genomic Genomic Analysis (e.g., RNA-seq) molecular->genomic

Caption: Workflow for this compound-resistant cell line generation.

signaling_pathway Hypothetical Signaling Pathway for this compound Resistance cluster_upstream Upstream Regulation cluster_core Core Resistance Mechanism cluster_downstream Downstream Effects growth_factor Growth Factors receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k mapk MAPK Pathway receptor->mapk akt Akt pi3k->akt igf2bp1 IGF2BP1 (Upregulated) akt->igf2bp1 Activation mapk->igf2bp1 Activation abcb1_mrna ABCB1 mRNA igf2bp1->abcb1_mrna Stabilization This compound This compound This compound->igf2bp1 Inhibition abcb1_protein ABCB1 Protein (Drug Efflux Pump) abcb1_mrna->abcb1_protein Translation drug_efflux Increased Drug Efflux abcb1_protein->drug_efflux resistance This compound Resistance drug_efflux->resistance

Caption: this compound resistance signaling pathway.

References

Troubleshooting & Optimization

AVJ16 Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for working with AVJ16, a promising but poorly soluble compound. Proper handling and solubilization are critical for obtaining reliable and reproducible results in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is a small organic molecule known for its hydrophobic nature. This characteristic makes it poorly soluble in aqueous solutions, which is a primary challenge for in vitro biological assays.

Q2: What is the recommended solvent for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It has a high solubilizing power for many organic molecules.[2] For best practices, use anhydrous, cell culture-grade DMSO.[3]

Q3: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What should I do?

This is a common issue known as precipitation upon dilution.[4][5] Several strategies can help prevent this:

  • Rapid Dilution: Add the small volume of DMSO stock directly into the larger volume of pre-warmed aqueous buffer or media while vortexing or mixing vigorously.[2] Do not add the aqueous solution to the DMSO stock.[2]

  • Intermediate Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into a smaller volume of culture medium (that may contain serum, which can aid solubility), then add this intermediate dilution to the final assay plate.

  • Lower Final Concentration: The simplest approach may be to use a lower final concentration of this compound in your assay.[5] It's crucial to determine the kinetic solubility limit in your specific assay medium.

  • Sonication and Warming: Gentle warming to 37°C or brief sonication can help redissolve precipitates.[3][4] However, ensure that this compound is stable under these conditions.

Q4: What is the maximum final concentration of DMSO I should use in my cell-based assays?

The final concentration of DMSO should generally be kept at or below 0.5%, with ≤ 0.1% being ideal for many cell lines to avoid solvent-induced cytotoxicity or off-target effects.[3][6][7] However, the tolerance to DMSO is cell-line specific.[8][9] It is critical to run a DMSO vehicle control to determine the maximum tolerable concentration for your specific cells and assay duration.[3]

Q5: Are there alternative solvents or formulations to improve the solubility of this compound?

Yes, if DMSO is not suitable or solubility issues persist, you can explore other options:

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, adding a small amount of ethanol or polyethylene glycol (PEG) to the aqueous buffer can be effective.[5][10][11]

  • Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween-20 or Triton X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[5][11][12]

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly improve its solubility.[5][10] Acidic compounds are typically more soluble at higher pH, and basic compounds are more soluble at lower pH.[2][5]

Data Presentation

Table 1: this compound Solubility in Common Solvents

The following table provides a general guide to the solubility of this compound in various solvents. It is essential to determine the precise solubility in your specific assay buffer.

SolventTypeTypical Stock ConcentrationAdvantagesDisadvantages
DMSO Polar Aprotic10-50 mMHigh solubilizing power for many organic compounds.[2]Can be toxic to cells at concentrations >0.5%; compound may precipitate upon aqueous dilution.[2][6]
Ethanol Polar Protic1-20 mMBiologically compatible at low concentrations.Lower solubilizing power for highly nonpolar compounds compared to DMSO.[2]
PBS (pH 7.4) Aqueous Buffer<5 µMPhysiologically relevant for in vitro assays.[2]Very low solubility for hydrophobic molecules like this compound.[2]
PEG 400 PolymerFormulation DependentCan significantly increase aqueous solubility.[2]High viscosity; may interfere with some assay formats.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Using the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.[3]

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[2][4]

  • Sterilization & Storage: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.[3] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Kinetic Solubility Assessment in Assay Medium

This protocol helps determine the maximum soluble concentration of this compound under your specific experimental conditions.[13][14]

  • Prepare Stock Dilutions: Prepare a series of dilutions of your concentrated this compound DMSO stock (e.g., from 10 mM down to 100 µM) in DMSO.[13]

  • Dilute in Assay Medium: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your actual cell culture medium in a 96-well plate. This maintains a constant final DMSO concentration.

  • Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C) for a relevant period (e.g., 2 hours).[1][14]

  • Detect Precipitation: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a high wavelength (e.g., >600 nm).[15] An increase in signal compared to the vehicle control indicates precipitation.

  • Quantify Soluble Fraction (Optional): To be more quantitative, centrifuge the plate at high speed to pellet any precipitate.[5] Carefully transfer the supernatant to a new plate and measure the concentration of soluble this compound using an appropriate analytical method like HPLC-UV.[5]

Visualizations

Troubleshooting Workflow for this compound Precipitation

G cluster_start Problem cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_end Resolution start This compound Precipitates in Aqueous Medium check_dmso Is final DMSO conc. ≤ 0.5% and consistent? start->check_dmso check_dilution Was DMSO stock added to aqueous medium with mixing? check_dmso->check_dilution Yes solution_dmso Run DMSO toxicity curve to find optimal conc. check_dmso->solution_dmso No check_temp Is medium pre-warmed to 37°C? check_dilution->check_temp Yes solution_dilution Use rapid dilution or serial dilution check_dilution->solution_dilution solution_heat Gentle warming / sonication (check compound stability) check_temp->solution_heat No solution_lower_c Lower final this compound concentration check_temp->solution_lower_c Yes solution_dmso->check_dmso solution_dilution->check_dilution solution_heat->check_temp solution_formulate Explore alternatives: Co-solvents, Surfactants, pH solution_lower_c->solution_formulate Still Precipitates end_node Solubility Issue Resolved solution_lower_c->end_node OK solution_formulate->end_node

Caption: A troubleshooting workflow for addressing this compound precipitation issues.

Hypothetical Signaling Pathway for this compound

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK

Caption: this compound as a hypothetical inhibitor of the MEK kinase in the MAPK/ERK pathway.

References

Technical Support Center: AVJ16 Preclinical Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of AVJ16, a small molecule inhibitor of the RNA-binding protein IGF2BP1, for preclinical tumor models.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the oncofetal RNA-binding protein IGF2BP1.[1][2][3] By binding to IGF2BP1, this compound prevents it from associating with its target RNAs, leading to the downregulation of several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[3][4] This disruption of multiple cancer-promoting pathways results in reduced proliferation, invasion, and colony formation, while promoting apoptosis in cancer cells that express IGF2BP1.[3][4]

Q2: What is a recommended starting dose for this compound in a xenograft mouse model?

A2: Based on published preclinical studies, a starting dose of 100 mg/kg administered via intraperitoneal (IP) injection every two days has shown significant antitumor activity in lung adenocarcinoma xenograft models.[5] However, the optimal dose may vary depending on the specific tumor model and cell line used. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.

Q3: How should this compound be prepared for in vivo administration?

A3: The formulation and vehicle used for in vivo administration can significantly impact drug exposure and efficacy. While specific solubility and formulation details for this compound should be obtained from the supplier, a common approach for small molecule inhibitors is to first dissolve the compound in a small amount of a solvent like DMSO, and then further dilute it in a vehicle suitable for injection, such as a mixture of saline, polyethylene glycol (PEG), and Tween 80. It is crucial to ensure the final concentration of the initial solvent (e.g., DMSO) is at a level that is non-toxic to the animals.

Q4: What are the expected signs of toxicity with this compound in mice?

A4: Common signs of toxicity to monitor in preclinical models include weight loss, changes in behavior (e.g., lethargy, hunched posture), ruffled fur, and signs of distress.[6] While this compound has been reported to selectively target cancer cells expressing IGF2BP1, leaving healthy cells unharmed in some models, it is still crucial to monitor for any adverse effects.[1][2] Regular monitoring of body weight (2-3 times per week) is a key indicator of systemic toxicity.[6]

Troubleshooting Guides

Issue 1: Suboptimal Tumor Growth Inhibition
Potential Cause Troubleshooting Step
Inadequate Drug Exposure 1. Verify Dose and Formulation: Double-check calculations for dosing solutions. Ensure the compound is fully dissolved and the formulation is stable. Consider performing a pilot pharmacokinetic (PK) study to measure drug concentration in plasma and tumor tissue over time. 2. Optimize Dosing Schedule: The frequency of administration may be insufficient to maintain a therapeutic concentration. Consider increasing the dosing frequency (e.g., from every two days to daily) based on tolerability.
Tumor Model Resistance 1. Confirm IGF2BP1 Expression: Verify the expression of the target protein, IGF2BP1, in your chosen cell line or patient-derived xenograft (PDX) model. This compound's efficacy is dependent on the presence of its target.[1][2][3] 2. Evaluate Alternative Models: If the current model is not responsive, consider testing this compound in other relevant cancer cell line xenografts or PDX models with confirmed high IGF2BP1 expression.
Suboptimal Route of Administration 1. Consider Alternative Routes: While intraperitoneal (IP) injection has been effective, other routes such as oral gavage (PO) or intravenous (IV) injection might provide different pharmacokinetic profiles and potentially greater efficacy. The choice of route should be based on the physicochemical properties of this compound.
Issue 2: Observed Toxicity in Animal Models
Potential Cause Troubleshooting Step
Dose is Too High 1. Dose De-escalation: Reduce the dose of this compound in subsequent cohorts. A maximum tolerated dose (MTD) study is recommended to identify the highest dose that can be administered without causing dose-limiting toxicities. 2. Adjust Dosing Schedule: Decrease the frequency of administration (e.g., from daily to every other day) to allow for a recovery period between doses.
Vehicle-Related Toxicity 1. Administer Vehicle Control: Always include a vehicle-only control group to distinguish between toxicity caused by the drug and toxicity caused by the administration vehicle. 2. Optimize Vehicle Formulation: If the vehicle is causing toxicity, explore alternative formulations. For example, reduce the percentage of DMSO or try different solubilizing agents.
Off-Target Effects 1. Monitor Specific Organ Systems: Based on the observed toxicities, consider performing histological analysis of major organs (e.g., liver, kidney, spleen) at the end of the study to identify any drug-related pathologies. Some kinase inhibitors are known to have off-target effects.[7][8]

Experimental Protocols

Protocol 1: Xenograft Tumor Model Establishment
  • Cell Culture: Culture human lung adenocarcinoma cells (e.g., those with known IGF2BP1 expression) in the recommended medium until they reach 70-80% confluency.[6][9]

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash them with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer with trypan blue to ensure high viability.[9]

  • Implantation: Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at the desired concentration. Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice, 4-6 weeks old).[6][9]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[6][9]

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.[6]

Protocol 2: this compound Dose-Response Study
  • Group Allocation: Divide tumor-bearing mice into multiple groups (e.g., n=8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound at a low dose (e.g., 25 mg/kg)

    • Group 3: this compound at a mid-dose (e.g., 50 mg/kg)

    • Group 4: this compound at a high dose (e.g., 100 mg/kg)

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., IP injection) according to the planned schedule (e.g., every two days) for a defined period (e.g., 3 weeks).[5]

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.[6]

    • Record any clinical observations of toxicity.[6]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Collect tumor tissue and major organs for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Final Tumor Volume (mm³)Percent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%)
Vehicle Control-Every two days1500 ± 250-+5%
This compound25Every two days900 ± 18040%+3%
This compound50Every two days525 ± 15065%+1%
This compound100Every two days225 ± 9085%-4%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound

Dose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)
50IP1200272006
50PO450436005.5
100IP25002160006.5

Visualizations

AVJ16_Signaling_Pathway cluster_cell Cancer Cell cluster_downstream Downstream Effects IGF2BP1 IGF2BP1 mRNAs Pro-oncogenic mRNAs (e.g., Wnt, PI3K-Akt) IGF2BP1->mRNAs Binds & Stabilizes Ribosome Ribosome mRNAs->Ribosome Translation Oncogenic_Proteins Oncogenic Proteins Ribosome->Oncogenic_Proteins Proliferation Proliferation Oncogenic_Proteins->Proliferation Invasion Invasion Oncogenic_Proteins->Invasion Apoptosis Apoptosis Oncogenic_Proteins->Apoptosis This compound This compound This compound->IGF2BP1 Inhibits

Caption: this compound inhibits the IGF2BP1 protein, preventing the translation of oncogenic mRNAs.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (IGF2BP1+ Line) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Administer this compound (Dose-Escalation) Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight (2-3x/week) Dosing->Monitoring Endpoint 7. Endpoint Reached (e.g., 21 days) Monitoring->Endpoint Analysis 8. Analyze Data (TGI, Toxicity) Endpoint->Analysis

Caption: Workflow for an in vivo dose-optimization study of this compound.

Troubleshooting_Logic Start Suboptimal Tumor Inhibition? Check_Dose Verify Dose, Formulation & Schedule Start->Check_Dose Yes Check_Target Confirm IGF2BP1 Expression in Model Start->Check_Target No, Dose is Optimized PK_Study Consider Pilot PK Study Check_Dose->PK_Study New_Model Test Alternative Tumor Models Check_Target->New_Model Expression is Low/Absent Optimize Optimal Efficacy Check_Target->Optimize Expression is High PK_Study->Optimize New_Model->Optimize

References

identifying potential off-target effects of AVJ16

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for using AVJ16, a potent and specific inhibitor of the RNA-binding protein IGF2BP1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1).[1][2][3] It functions by binding directly to a hydrophobic region at the KH34 di-domain interface of the IGF2BP1 protein.[4][5] This interaction prevents IGF2BP1 from binding to its target mRNAs, leading to the downregulation of RNAs that encode for proteins involved in several pro-oncogenic signaling pathways, such as Hedgehog, Wnt, and PI3K-Akt.[2][6] By interfering with the ability of IGF2BP1 to stabilize and regulate the translation of these target mRNAs, this compound inhibits cancer cell migration, proliferation, and invasion, and can induce apoptosis.[1][2][6]

Q2: How specific is this compound for IGF2BP1?

A2: Preclinical studies have demonstrated a high degree of specificity for this compound. Its effects are predominantly observed in cells that express IGF2BP1.[2][5][6] In experimental models, this compound had minimal to no effect on cells with low or no IGF2BP1 expression.[4][5][7] Furthermore, this compound has been shown to selectively kill cancer cells expressing IGF2BP1 in patient-derived tumor organoids while leaving healthy lung cells unharmed.[3][8] The specificity is attributed to its direct binding to the IGF2BP1 protein.[4][5]

Q3: What are the expected on-target effects of this compound in cancer cell lines?

A3: In IGF2BP1-expressing cancer cell lines, particularly lung adenocarcinoma, treatment with this compound is expected to lead to a significant reduction in:

  • Cell proliferation[1][6]

  • Cell migration (wound healing)[1][4]

  • Invasion[1][2]

  • Colony formation[1][2]

  • Spheroid growth[1][2]

Concurrently, an increase in apoptosis and cell death is anticipated.[1][2][6]

Q4: Has this compound been tested in animal models?

A4: Yes, this compound has been evaluated in xenograft mouse models. In these studies, intraperitoneal (IP) injection of this compound in mice with syngeneic lung adenocarcinoma xenografts resulted in the prevention of tumor growth.[2][6] One study reported that this compound administered at 100 mg/kg every two days for three weeks exhibited antitumor activity in LKR-M-FI xenograft mouse models.[1]

Troubleshooting Guide

IssuePotential CauseRecommended Action
No observable effect on cancer cells after this compound treatment. Low or no IGF2BP1 expression in the cell line. this compound's efficacy is dependent on the presence of its target, IGF2BP1.[2][5][6]1. Verify IGF2BP1 expression: Perform Western blot or qPCR to confirm the expression level of IGF2BP1 in your cell line. 2. Use a positive control: Include a cell line known to express high levels of IGF2BP1 (e.g., H1299) in your experiment.[4][9] 3. Consider ectopic expression: To confirm the specificity of this compound, you can ectopically express IGF2BP1 in a low-expression cell line and observe if it becomes sensitive to the inhibitor.[7]
Suboptimal drug concentration or treatment duration. The effective concentration and duration can vary between cell lines.1. Perform a dose-response curve: Test a range of this compound concentrations to determine the IC50 for your specific cell line. A concentration of 4 μM has been used effectively in culture for various assays.[1][9] 2. Optimize treatment time: Evaluate different time points (e.g., 24, 48, 72 hours) to identify the optimal duration for observing the desired effect.
High levels of cell death observed in control (IGF2BP1-negative) cell lines. Potential off-target effects. While reported to be highly specific, at high concentrations, small molecules can sometimes exhibit off-target activity.1. Lower the concentration: Use the lowest effective concentration of this compound as determined by your dose-response studies. 2. Confirm with a secondary assay: Utilize an alternative method to verify that the observed effects are due to IGF2BP1 inhibition (e.g., siRNA/shRNA knockdown of IGF2BP1) and compare the phenotype to that of this compound treatment.
Inconsistent results between experiments. Variability in experimental conditions. Factors such as cell passage number, confluency, and reagent quality can impact results.1. Standardize protocols: Ensure consistent cell culture practices, including passage number and seeding density. 2. Prepare fresh drug solutions: this compound stock solutions should be stored properly (-80°C for up to 6 months) and working solutions prepared fresh for each experiment.[1]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterCell LineConcentrationResult
Binding Affinity (Kd) Recombinant IGF2BP1-~1.4 µM[1][4]
Wound Healing IC50 H12990.7 µM[4]Inhibition of cell migration
Proliferation, Invasion, Migration H1299, LKR-M-FI4 µM[1]Inhibition
Colony Formation H1299, LKR-M-FI4 µM[1]Suppression
Spheroid Growth H1299, LKR-M-FI4 µM[1]Suppression
Apoptosis H1299, LKR-M-FI4 µM[1]Induction
KRAS mRNA Downregulation H1299Not specified~50% after 48 hours[4]

Table 2: In Vivo Efficacy of this compound

Animal ModelCell LineDosage and AdministrationResult
Xenograft Mice LKR-M-FI100 mg/kg, IP, every two days for 3 weeks[1]Inhibition of tumor growth
Syngeneic LUAD Xenografts Not specifiedIP injectionPrevention of tumor growth[2][6]

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

  • Seed IGF2BP1-expressing cells (e.g., H1299) in a 6-well plate and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Image the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.

  • Quantify the closure of the wound area over time to assess cell migration.

Protocol 2: Cell Proliferation Assay (e.g., using MTS/WST-1)

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add the proliferation reagent (e.g., MTS or WST-1) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot for IGF2BP1 and Downstream Targets

  • Treat cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against IGF2BP1 and downstream targets (e.g., KRAS), and a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AVJ16_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Target_Gene_Transcription Target Gene Transcription (e.g., KRAS, etc.) Target_mRNA Target mRNA Target_Gene_Transcription->Target_mRNA Export Ribosome Ribosome Target_mRNA->Ribosome Translation mRNA_Degradation mRNA Degradation Target_mRNA->mRNA_Degradation Leads to IGF2BP1 IGF2BP1 IGF2BP1->Target_mRNA Binds to & Stabilizes Inhibition_Complex IGF2BP1-AVJ16 Complex This compound This compound This compound->IGF2BP1 Binds & Inhibits Pro_oncogenic_Proteins Pro-oncogenic Proteins Ribosome->Pro_oncogenic_Proteins Inhibition_of_Proliferation Inhibition of Proliferation Pro_oncogenic_Proteins->Inhibition_of_Proliferation Inhibition_of_Migration Inhibition of Migration Pro_oncogenic_Proteins->Inhibition_of_Migration Induction_of_Apoptosis Induction of Apoptosis mRNA_Degradation->Induction_of_Apoptosis

Caption: Mechanism of action of this compound in inhibiting IGF2BP1 function.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting Logic Start Start Experiment with this compound Treat_Cells Treat IGF2BP1-positive and IGF2BP1-negative cells Start->Treat_Cells Observe_Effect Observe Cellular Phenotype (e.g., Proliferation, Migration) Treat_Cells->Observe_Effect Check_Effect Is the expected on-target effect observed? Observe_Effect->Check_Effect No_Effect Issue: No Effect Check_Effect->No_Effect No Off_Target_Effect Issue: Effect in IGF2BP1-negative cells Check_Effect->Off_Target_Effect Yes, but also in IGF2BP1-negative cells Success On-target effect confirmed. Proceed with research. Check_Effect->Success Yes, only in IGF2BP1-positive cells Verify_IGF2BP1 Action: Verify IGF2BP1 expression (Western Blot/qPCR) No_Effect->Verify_IGF2BP1 Optimize_Dose Action: Optimize this compound concentration and duration Verify_IGF2BP1->Optimize_Dose Lower_Dose Action: Lower this compound concentration Off_Target_Effect->Lower_Dose Confirm_Specificity Action: Use orthogonal method (e.g., siRNA) Lower_Dose->Confirm_Specificity

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Managing AVJ16 Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recombinant human protein AVJ16. This resource is designed to help researchers, scientists, and drug development professionals manage the stability of this compound in long-term cell culture, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a novel recombinant cytokine crucial for inducing the differentiation of neuronal progenitor cells. Its biological activity is directly dependent on its three-dimensional structure. Loss of structural integrity through degradation or aggregation will lead to reduced or abolished function, resulting in inconsistent and unreliable experimental data. Maintaining its stability throughout long-term cell culture is therefore critical.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, lyophilized this compound should be kept at -80°C.[1][2] Once reconstituted, the protein solution should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can denature the protein.[2][3] For short-term use (up to one week), aliquots can be stored at 4°C.

Q3: What is the typical half-life of this compound in standard cell culture medium?

A3: The stability of a protein in culture is context-dependent.[4] In a standard serum-free neuronal differentiation medium at 37°C, the functional half-life of this compound is approximately 48-72 hours. The presence of serum, which contains proteases, can accelerate degradation.[4] Factors such as cell density, metabolic activity, and the presence of secreted proteases can also influence its stability.

Q4: Can I add this compound to my culture medium in advance?

A4: It is not recommended to pre-mix this compound into large volumes of medium that will be stored for extended periods. To ensure maximal activity, this compound should be added to the culture medium immediately before it is applied to the cells.

Q5: How does cell passage number affect cellular response to this compound?

A5: High-passage number cell lines can exhibit altered characteristics, including changes in protein expression, growth rates, and responses to stimuli.[5][6][7] This can lead to variability in the cellular response to this compound. It is crucial to use cells within a consistent and low-passage number range to ensure reproducible results.[7][8] We recommend retiring cells after a defined number of passages.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter with this compound stability during your experiments.

Problem 1: Decreased or inconsistent biological activity of this compound over time.

Q: My neuronal progenitor cells show a reduced differentiation response to this compound in later stages of my long-term culture. What could be the cause?

A: This issue commonly points to the degradation or aggregation of this compound in the culture environment. Several factors could be responsible, including enzymatic degradation, suboptimal pH, or issues with handling and storage.

Solution Workflow:

  • Verify Handling and Storage: Ensure that stock solutions were properly aliquoted and stored at -80°C, and that freeze-thaw cycles have been minimized.[2]

  • Assess Protein Integrity: Check for this compound degradation in your culture supernatant over time using Western Blot analysis. A loss of the full-length protein band or the appearance of lower molecular weight fragments indicates degradation.[9]

  • Optimize Culture Conditions: The composition of your cell culture medium is critical for protein stability.[10][11] Consider the following optimizations.

Table 1: Optimizing Culture Medium for this compound Stability
ParameterStandard ConditionOptimized ConditionRationale
Serum 10% FBSSerum-Free Medium or 0.1% BSASerum contains proteases that can degrade this compound.[4] Bovine Serum Albumin (BSA) can act as a carrier protein to reduce loss and improve stability.[3]
pH 7.2 - 7.4Maintained strictly at 7.0 - 7.4Fluctuations in pH can lead to protein denaturation and aggregation.[2][12] Use a robust buffering system like HEPES.
Additives NoneProtease Inhibitor Cocktail (1X)Directly inhibits proteases secreted by cells or present in supplements, preventing proteolytic degradation.[2][13]
Temperature 37°CConsider a hypothermic shift to 33-35°CLowering the temperature can slow down degradation processes and has been shown to increase the specific productivity of some recombinant proteins.[12][14]
Experimental Protocol: Western Blot for this compound Degradation

This protocol allows you to visualize the integrity of this compound in your culture supernatant.

  • Sample Collection: Collect 1 mL of culture supernatant at different time points (e.g., 0, 24, 48, 72 hours) after adding this compound. Immediately add a protease inhibitor cocktail.

  • Sample Preparation: Concentrate the supernatant using a centrifugal filter unit (e.g., 10 kDa MWCO) to increase the this compound concentration. Determine the total protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of total protein per lane on a 12% polyacrylamide gel. Include a lane with fresh this compound as a positive control.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add an ECL substrate, and visualize the bands using a chemiluminescence imager. A reduction in the intensity of the full-length this compound band over time indicates degradation.

Problem 2: High variability in results between experimental batches.

Q: I am observing significant differences in the efficacy of this compound between different experiments, even when using the same protocol. How can I improve reproducibility?

A: High variability often stems from inconsistent protein quality or subtle deviations in experimental procedures. Ensuring the functional concentration of active this compound is consistent is key.

Solution Workflow:

  • Standardize Cell Passage Number: As discussed in the FAQ, cell characteristics can change with passage number.[5][6] Define a strict passage window (e.g., passages 5-15) for all experiments to ensure a consistent cellular background.[7]

  • Quantify Active Protein: Before starting an experiment, quantify the concentration of active this compound using an ELISA or a cell-based functional assay. This is more reliable than assuming the nominal concentration.

  • Implement a Stability Monitoring Protocol: Use a standardized workflow to periodically check the stability of your this compound stock and its performance in culture.

Table 2: Comparison of this compound Quantification Methods
Assay TypeMeasuresProsCons
BCA/Bradford Assay Total protein concentrationQuick and easyDoes not distinguish between active and degraded/aggregated protein.
Western Blot Protein size and integrityCan detect degradation productsSemi-quantitative; does not directly measure activity.
ELISA Antigen presence (conformation-dependent)Highly specific and quantitativeMay not fully correlate with biological function if the epitope is intact but the functional domain is compromised.
Cell-Based Functional Assay Biological activityThe most direct measure of potency[3][15]More complex and time-consuming; subject to cell-based variability.
Experimental Protocol: ELISA to Quantify Active this compound

This protocol provides a method to measure the concentration of conformationally intact this compound.

  • Coating: Coat a 96-well plate with a capture antibody specific to a conformational epitope of this compound. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours.

  • Sample Incubation: Add your this compound samples (and a standard curve of fresh this compound) to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope of this compound. Incubate for 1-2 hours.

  • Streptavidin-HRP: Wash the plate and add Streptavidin-HRP conjugate. Incubate for 30 minutes.

  • Substrate Development: Wash the plate, add a TMB substrate, and stop the reaction with sulfuric acid.

  • Measurement: Read the absorbance at 450 nm. Calculate the concentration of active this compound in your samples based on the standard curve.

Visual Guides and Workflows

This compound Signaling Pathway

The following diagram illustrates the hypothetical signaling cascade initiated by this compound, leading to neuronal differentiation. Stability of this compound is paramount for the successful activation of this pathway.

AVJ16_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound-R This compound->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Gene Neuronal Differentiation Genes Dimer->Gene Transcription Activation

Diagram 1: this compound-mediated activation of the JAK/STAT pathway.
Workflow for Long-Term Stability Assessment

This workflow provides a systematic approach to monitor the stability and activity of this compound throughout a long-term cell culture experiment.

Stability_Workflow start Start Long-Term Culture with this compound collect Collect Supernatant (e.g., every 48h) start->collect split Split Sample collect->split wb Western Blot (Assess Integrity) split->wb Aliquot 1 elisa ELISA (Quantify Concentration) split->elisa Aliquot 2 func Functional Assay (Measure Activity) split->func Aliquot 3 analyze Analyze Data & Compare to Baseline wb->analyze elisa->analyze func->analyze analyze->collect Continue Culture end End of Experiment analyze->end Conclude

Diagram 2: Experimental workflow for monitoring this compound stability.
Troubleshooting Decision Tree for this compound Instability

Use this logical guide to diagnose and resolve issues related to poor this compound performance in your cell cultures.

Troubleshooting_Tree start Issue: Reduced this compound Biological Activity q1 Is fresh this compound active in a short-term assay? start->q1 a1_no Problem is with this compound stock. - Check storage (-80°C). - Avoid freeze-thaw cycles. - Order new batch. q1->a1_no No a1_yes Stock is OK. Problem is in long-term culture. q1->a1_yes Yes q2 Does Western Blot show degradation over time? a1_yes->q2 a2_yes Proteolytic degradation likely. - Use serum-free medium. - Add protease inhibitors. - Lower culture temp (33°C). q2->a2_yes Yes a2_no Degradation is not the primary issue. q2->a2_no No q3 Are you using high passage number cells? a2_no->q3 a3_yes Cellular response may have shifted. - Use low passage cells (p<15). - Re-validate cell line. q3->a3_yes Yes a3_no Contact Technical Support for further assistance. q3->a3_no No

Diagram 3: Decision tree for troubleshooting this compound stability issues.

References

Technical Support Center: IGF2BP1 Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RNA-binding protein IGF2BP1. Here, you will find detailed information to help you confirm IGF2BP1 expression in your target cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm IGF2BP1 expression in target cells?

A1: The most common and reliable methods to confirm the expression of Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) in target cells include:

  • Western Blotting: To detect the IGF2BP1 protein and determine its relative abundance.

  • Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): To quantify the amount of IGF2BP1 mRNA.[1][2]

  • Immunofluorescence (IF): To visualize the subcellular localization of the IGF2BP1 protein within cells.[3]

  • Immunohistochemistry (IHC): To detect the presence and localization of IGF2BP1 protein in tissue samples.[3][4]

  • Flow Cytometry: To quantify the percentage of cells expressing IGF2BP1 in a heterogeneous population.

Q2: At what subcellular location should I expect to find IGF2BP1?

A2: IGF2BP1 is predominantly found in the cytoplasm of cells.[4] It often localizes to specific cytoplasmic granules, such as stress granules and P-bodies, where it is involved in mRNA regulation.

Q3: Is IGF2BP1 expression the same in all tissues?

A3: No, IGF2BP1 has an oncofetal pattern of expression. It is highly expressed during embryonic development and is suppressed in most adult tissues.[1][5] However, its expression is often re-activated in various types of cancer.[1][5][6]

Troubleshooting Guides

Western Blotting for IGF2BP1 Detection

Issue: Weak or No Signal

Potential Cause Troubleshooting Steps
Low Protein Expression Use a positive control cell line known to express IGF2BP1. Increase the amount of protein loaded onto the gel.[7]
Inefficient Protein Transfer Verify transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage.[7][8]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations.[9]
Inactive Antibody Use a fresh aliquot of the antibody. Ensure proper storage conditions.
Incorrect Blocking Agent Some blocking agents like non-fat dry milk can mask certain epitopes. Try switching to Bovine Serum Albumin (BSA).[10]

Issue: High Background or Non-Specific Bands

Potential Cause Troubleshooting Steps
Antibody Concentration Too High Reduce the concentration of the primary and/or secondary antibody.[9]
Insufficient Washing Increase the number and duration of washes between antibody incubations. Add a detergent like Tween-20 to the wash buffer.[8][9]
Blocking Inefficiency Increase the blocking time and/or the concentration of the blocking agent.[7]
Sample Degradation Prepare fresh cell lysates and always include protease inhibitors.[11]
RT-qPCR for IGF2BP1 mRNA Quantification

Issue: Low or No Amplification

Potential Cause Troubleshooting Steps
Poor RNA Quality Assess RNA integrity using a Bioanalyzer or gel electrophoresis. Use a high-quality RNA extraction kit.
Inefficient cDNA Synthesis Use a high-quality reverse transcriptase and optimize the amount of RNA input.
Primer/Probe Issues Verify primer specificity using BLAST. Run a melt curve analysis to check for primer-dimers.

Issue: High Ct Values or Inconsistent Results

Potential Cause Troubleshooting Steps
Low IGF2BP1 Expression Increase the amount of cDNA used in the qPCR reaction.
Pipetting Errors Use calibrated pipettes and be meticulous with your technique. Prepare a master mix to reduce variability.
Genomic DNA Contamination Treat RNA samples with DNase I prior to reverse transcription.

Experimental Protocols

Western Blotting Protocol
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with an anti-IGF2BP1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

RT-qPCR Protocol
  • RNA Extraction: Isolate total RNA from cells using a commercial kit.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[2]

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for IGF2BP1. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The thermal cycling conditions are typically an initial denaturation at 95°C for 15 seconds, followed by 35-40 cycles of 60°C for 15 seconds and 72°C for 30 seconds.[2]

  • Data Analysis: Calculate the relative expression of IGF2BP1 using the ΔΔCt method.[2]

Immunofluorescence Protocol
  • Cell Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.[12]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with an anti-IGF2BP1 antibody for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with a mounting medium.[12]

  • Imaging: Visualize the cells using a fluorescence microscope.

Visualized Workflows and Pathways

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Detection Cell_Lysis Cell Lysis Quantification Protein Quantification Cell_Lysis->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-IGF2BP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Analysis Detection->Analysis

Caption: Workflow for confirming IGF2BP1 protein expression via Western blotting.

RT_qPCR_Workflow cluster_rna RNA Processing cluster_cdna cDNA Synthesis cluster_qpcr qPCR & Analysis RNA_Extraction Total RNA Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment Reverse_Transcription Reverse Transcription DNase_Treatment->Reverse_Transcription qPCR qPCR with IGF2BP1 primers Reverse_Transcription->qPCR Data_Analysis Data Analysis (ΔΔCt) qPCR->Data_Analysis Result Result Data_Analysis->Result Relative mRNA Expression

Caption: Workflow for quantifying IGF2BP1 mRNA expression using RT-qPCR.

IGF2BP1_Signaling_Pathway IGF2BP1 IGF2BP1 Target_mRNA Target mRNAs (e.g., MYC, KRAS) IGF2BP1->Target_mRNA binds to m6A m6A modification m6A->Target_mRNA marks mRNA_Stability Increased mRNA Stability & Translation Target_mRNA->mRNA_Stability Oncogenic_Proteins Oncogenic Proteins mRNA_Stability->Oncogenic_Proteins Cancer_Hallmarks Cancer Hallmarks (Proliferation, Invasion, etc.) Oncogenic_Proteins->Cancer_Hallmarks

Caption: Simplified signaling pathway of IGF2BP1 in cancer.[13]

References

Technical Support Center: Assessing AVJ16 Toxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the potential toxicity of AVJ16, a specific inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1), in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that specifically targets the RNA-binding protein IGF2BP1.[1][2] Its mechanism involves binding to IGF2BP1 and preventing it from associating with its target mRNAs.[3] In cancer cells that express IGF2BP1, this inhibition disrupts pro-oncogenic signaling pathways such as Wnt, Hedgehog, and PI3K-Akt, leading to reduced cell proliferation, migration, and induction of apoptosis.[2][3]

Q2: Why am I observing little to no toxicity when treating my non-cancerous cell line with this compound?

This is an expected result. This compound's activity is highly dependent on the presence of its target, IGF2BP1.[3][4] IGF2BP1 is an oncofetal protein, meaning it is highly expressed in many tumors but is absent or expressed at very low levels in most healthy, differentiated adult tissues.[5][6] Therefore, non-cancerous cell lines that do not express IGF2BP1 are not expected to be sensitive to this compound, and the compound should not cause significant cell death or harm.[2][5][7]

Q3: How should I select an appropriate non-cancerous cell line for control experiments?

For assessing the specificity and off-target toxicity of this compound, it is crucial to:

  • Select a primary non-cancerous cell line relevant to the tissue of interest (e.g., normal lung fibroblasts if studying lung cancer).

  • Confirm the IGF2BP1 expression status of the cell line. The ideal negative control cell line should have no or negligible IGF2BP1 expression.

  • Include a positive control cell line , such as a lung adenocarcinoma cell line known to express IGF2BP1 (e.g., H1299), to confirm that the compound is active under your experimental conditions.[1]

Q4: What are the recommended in vitro assays for assessing the toxicity of this compound?

A standard panel of in vitro toxicology assays should be used to provide a comprehensive assessment.[8][9][10] This includes:

  • Cell Viability Assays (e.g., MTT, MTS): Measure metabolic activity, which is proportional to the number of viable cells.[10]

  • Cytotoxicity Assays (e.g., LDH release): Measure the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of late-stage apoptosis or necrosis.[10][11]

  • Apoptosis Assays (e.g., Annexin V/PI staining): Differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Q5: How should I interpret the half-maximal inhibitory concentration (IC50) for this compound in non-cancerous cells?

The IC50 is the concentration of a drug required to inhibit a biological process by 50%.[14][15] For this compound in non-cancerous, IGF2BP1-negative cell lines, you should expect the IC50 value to be very high or not determinable within the tested concentration range.[16] This indicates low potency and a lack of cytotoxic effect, which aligns with the compound's targeted mechanism of action.[4]

Expected Assay Outcomes

The following table summarizes the expected results when assessing this compound in different cell types.

Cell TypeTarget (IGF2BP1) ExpressionExpected MTT Assay Result (Cell Viability)Expected LDH Assay Result (Cytotoxicity)Expected Apoptosis Assay Result
Lung Adenocarcinoma (e.g., H1299) HighDecreased Viability (Low IC50)Increased LDH ReleaseIncreased Apoptosis
Non-Cancerous Lung Fibroblasts None / NegligibleNo significant change (High IC50)No significant LDH ReleaseNo significant Apoptosis
Healthy Organoids None / NegligibleNo significant change in viabilityNo significant cytotoxicityNo significant Apoptosis

Experimental Workflows and Signaling

The following diagrams illustrate the general experimental workflow for toxicity testing and the mechanism of action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis A Select Cell Lines (IGF2BP1+ & IGF2BP1-) B Optimize Seeding Density A->B C Prepare this compound Stock & Dilutions B->C E Treat Cells with this compound (Dose-Response & Time-Course) C->E D Seed Cells in 96-well Plates D->E F Incubate for 24-72 hours E->F G MTT Assay (Viability) F->G H LDH Assay (Cytotoxicity) F->H I Annexin V Assay (Apoptosis) F->I J Read Absorbance / Fluorescence G->J H->J I->J K Calculate % Viability / Cytotoxicity J->K L Determine IC50 Values K->L M Statistical Analysis & Interpretation L->M

Caption: General workflow for assessing this compound toxicity.

G start Unexpected Toxicity Observed in Non-Cancerous Cells q1 Is there high background in 'compound only' or 'media only' controls? start->q1 a1_yes Compound interferes with assay. - Use phenol-red free media. - Run compound-only controls and subtract background. - Consider an alternative assay. q1->a1_yes Yes a1_no No significant background. q1->a1_no No q2 Did you confirm the cell line is IGF2BP1-negative? a1_no->q2 a2_no Cell line may express IGF2BP1. Perform Western Blot or qPCR to verify target expression. q2->a2_no No a2_yes Cell line confirmed IGF2BP1-negative. q2->a2_yes Yes q3 Is the solvent (e.g., DMSO) concentration too high? a2_yes->q3 a3_yes Solvent-induced toxicity. Keep final solvent concentration low (e.g., <0.5%) and include a vehicle-only control. q3->a3_yes Yes a3_no Solvent concentration is appropriate. q3->a3_no No end_node Potential off-target toxicity. Corroborate with alternative assays. Investigate other cellular pathways. a3_no->end_node

Caption: Troubleshooting logic for unexpected toxicity results.

G cluster_cancer IGF2BP1-Positive Cancer Cell cluster_normal IGF2BP1-Negative Non-Cancerous Cell AVJ16_C This compound IGF2BP1_C IGF2BP1 AVJ16_C->IGF2BP1_C Inhibits mRNA_C Pro-oncogenic mRNAs (Wnt, PI3K-Akt) IGF2BP1_C->mRNA_C Binds & Stabilizes Translation_C mRNA Translation & Stability mRNA_C->Translation_C Result_C Reduced Proliferation, Induction of Apoptosis Translation_C->Result_C Leads to AVJ16_N This compound IGF2BP1_N No IGF2BP1 Target AVJ16_N->IGF2BP1_N No Target Result_N No Significant Effect, Cell Remains Viable IGF2BP1_N->Result_N

Caption: this compound mechanism in different cell types.

Troubleshooting Guides

MTT Cell Viability Assay
ProblemPotential Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding: Cell suspension not mixed properly.[17]2. Pipetting errors: Inaccurate volumes of cells or reagents.[17]3. "Edge effect": Evaporation from outer wells of the plate.[17][18]1. Thoroughly mix cell suspension before and during plating.[17]2. Calibrate pipettes regularly; use a multichannel pipette for consistency.[17]3. Avoid using the outer wells or fill them with sterile PBS/media.[18]
Absorbance readings are too low 1. Cell number too low: Seeding density is below the assay's linear range.2. Incubation time too short: Insufficient time for formazan crystal formation.3. Cells not proliferating: Improper culture conditions or insufficient recovery time after plating.1. Perform a cell titration experiment to determine the optimal seeding density.[17]2. Increase incubation time with the MTT reagent until purple crystals are visible.3. Check culture conditions (media, CO2, temperature) and allow cells adequate time to adhere and recover before treatment.
High background absorbance in control wells 1. Contamination: Bacterial or yeast contamination can reduce the MTT reagent.[17]2. Compound interference: this compound may directly reduce MTT or absorb light at 570 nm.[17][18]3. Phenol red in media: The pH indicator can interfere with absorbance readings.[18]1. Maintain sterile technique; inspect plates for contamination before adding MTT reagent.[17]2. Run a "compound only" control (this compound in media without cells) and subtract this background value.[17]3. Use phenol red-free media during the MTT incubation step.[18]
Formazan crystals not dissolving 1. Incomplete solubilization: Insufficient volume or mixing of the solubilization solvent (e.g., DMSO).[17][18]2. Precipitation of compound: this compound may precipitate at high concentrations.1. Ensure sufficient volume of solubilization solution is added and mix thoroughly on an orbital shaker.[18]2. Check the solubility of this compound in your culture medium at the tested concentrations.
LDH Cytotoxicity Assay
ProblemPotential Cause(s)Recommended Solution(s)
High background LDH in negative controls 1. High serum content in media: Serum naturally contains LDH.[19]2. Rough cell handling: Overly forceful pipetting can damage cell membranes.[11]3. Unhealthy cells: Over-confluent or starved cells may spontaneously release LDH.1. Use low-serum or serum-free media for the assay period, ensuring it doesn't harm the cells.[11][19]2. Handle cells gently during media changes and reagent additions.[11]3. Use healthy, log-phase cells and seed at an optimal density.
Low LDH release in positive controls 1. Ineffective lysis buffer: The buffer used for the "maximum release" control is not working.2. Low cell number: Not enough cells to generate a detectable LDH signal.1. Ensure the lysis buffer is prepared correctly and incubation is sufficient (e.g., 1% Triton X-100 for 15 min).[11]2. Increase the number of cells seeded per well.
Treated samples show low LDH, but microscopy shows cell death 1. Assay timing is too early: LDH is released in late-stage apoptosis or necrosis; the compound may induce a slower cell death process.[11]2. Compound interference: this compound might inhibit the LDH enzyme itself.[11]1. Extend the treatment duration (e.g., test at 48h and 72h in addition to 24h).[11]2. To check for interference, lyse untreated cells to release LDH, then add this compound to the lysate before performing the assay.[11]
Apoptosis (Annexin V) Assay
ProblemPotential Cause(s)Recommended Solution(s)
High background in negative controls 1. Over-trypsinization: Harsh cell detachment methods can damage membranes, leading to non-specific Annexin V binding.[13]2. Inadequate washing: Residual unbound antibodies or reagents.[12]3. Unhealthy cells: Over-confluent or starved cells can undergo spontaneous apoptosis.[13]1. Use a gentle, EDTA-free dissociation enzyme like Accutase; avoid over-incubation.[13]2. Increase the number and duration of wash steps.[12]3. Use healthy cells in the logarithmic growth phase for experiments.
No apoptosis detected in positive control group 1. Reagent failure: Annexin V or PI may have degraded due to improper storage.[12][13]2. Incorrect assay timing: The assay was performed too early or too late to detect the peak apoptotic event.[12]3. Apoptotic cells lost: Floating apoptotic cells were discarded during washing steps.[13]1. Use a new or validated kit and run a known apoptosis-inducing agent as a positive control.[13]2. Perform a time-course experiment to identify the optimal endpoint.[12]3. Collect the supernatant, pellet the floating cells, and combine them with the adherent cells before staining.[13]
Cell populations are not clearly separated 1. Incorrect instrument settings: Voltages and compensation are not set correctly on the flow cytometer.[13]2. Cell clumping: Aggregated cells can lead to poor quality data.1. Use single-stain controls to set proper compensation and voltages.[13]2. Keep cells on ice, mix gently before analysis, and consider filtering the cell suspension if clumping is severe.[12]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.[18]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18][20]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[20]

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of 630 nm to subtract background.[18][20]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol. Prepare additional control wells: (a) Spontaneous Release (untreated cells), (b) Maximum Release (untreated cells), and (c) Background (medium only).

  • Maximum Release Lysis: 45 minutes before the end of the incubation period, add 10 µL of a 10X Lysis Buffer (e.g., 1% Triton X-100) to the "Maximum Release" control wells.[11]

  • Supernatant Collection: Centrifuge the plate at 300-400 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[11]

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.[11]

  • Incubation and Measurement: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm and 680 nm (background).[19]

  • Analysis: Subtract the background absorbance. Calculate percent cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Collection: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using an EDTA-free dissociation reagent. Centrifuge all collected cells at 300-400 x g for 5 minutes.[12]

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of fluorescently labeled Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[12]

  • Incubation: Gently mix and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Do not wash cells after staining.[13][21] Differentiate populations: Annexin V-/PI- (live), Annexin V+/PI- (early apoptosis), and Annexin V+/PI+ (late apoptosis/necrosis).

References

Technical Support Center: AVJ16 & Chemoresistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AVJ16. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of this compound, particularly in the context of chemoresistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2][3] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in many types of cancer and is associated with poor clinical outcomes.[4] this compound functions by binding directly to a hydrophobic region at the KH34 di-domain interface of the IGF2BP1 protein.[4][5] This interaction prevents IGF2BP1 from binding to its target mRNAs, leading to the downregulation of several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[2][6]

Q2: Is this compound known to induce chemoresistance?

Current research indicates the opposite. This compound is being investigated as a therapeutic agent to mitigate or overcome chemoresistance in cancer cells.[7][8] Specifically, it has been shown to alleviate ABCB1-mediated doxorubicin chemoresistance by downregulating the expression of the multidrug resistance protein ABCB1.[7][8]

Q3: How does this compound help in overcoming doxorubicin resistance?

This compound has been demonstrated to significantly decrease the half-maximal inhibitory concentration (IC50) of doxorubicin in multidrug-resistant (MDR) uterine sarcoma cells.[7][8] The proposed mechanism is through the inhibition of IGF2BP1, which is a regulator of ABCB1 expression. By inhibiting IGF2BP1, this compound reduces the expression of the ABCB1 drug efflux pump, thereby increasing the intracellular concentration and efficacy of doxorubicin.[7]

Q4: What are the observed effects of this compound on cancer cells?

In laboratory settings, this compound has been shown to inhibit proliferation, colony formation, invasion, and spheroid growth of cancer cells that express IGF2BP1.[2][6] Furthermore, it has been observed to induce apoptosis and cell death in these cells.[2][6] Importantly, these effects are specific to IGF2BP1-expressing cells, with little to no impact on cells that do not express this protein, suggesting a favorable toxicity profile.[3][5] In preclinical mouse models with lung adenocarcinoma xenografts, intraperitoneal injections of this compound were effective in preventing tumor growth.[2][6]

Troubleshooting Guides

Problem: Experiencing limited or no effect of this compound in your cell line.

  • Possible Cause 1: Low or no IGF2BP1 expression.

    • Troubleshooting Step: Confirm the expression level of IGF2BP1 in your target cell line using techniques like RT-qPCR or Western blotting. This compound's efficacy is dependent on the presence of its target, IGF2BP1.[2][6]

  • Possible Cause 2: Suboptimal concentration of this compound.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The IC50 for inhibiting cell migration has been reported to be approximately 0.7 µM in H1299 lung cancer cells.[5]

  • Possible Cause 3: Issues with compound stability or solvent.

    • Troubleshooting Step: Ensure proper storage of the this compound compound and use a suitable solvent like DMSO for reconstitution.[1] Prepare fresh dilutions for your experiments.

Problem: Difficulty in observing sensitization to chemotherapy with this compound.

  • Possible Cause 1: The chemoresistance in your cell line is not ABCB1-mediated.

    • Troubleshooting Step: Investigate the primary mechanisms of chemoresistance in your cell model. This compound has been specifically shown to be effective in overcoming ABCB1-driven multidrug resistance.[7]

  • Possible Cause 2: Inappropriate timing of co-treatment.

    • Troubleshooting Step: Optimize the experimental design for co-treatment with this compound and the chemotherapeutic agent. This may involve pre-treating the cells with this compound for a specific duration before adding the chemotherapy drug to allow for the downregulation of ABCB1.

Quantitative Data Summary

ParameterValueCell Line/ModelReference
This compound Binding Affinity (Kd) to IGF2BP1 ~1.4 µMIn vitro[1][5]
This compound IC50 (Wound Healing Assay) 0.7 µMH1299 (Lung Cancer)[5]
This compound Concentration for Apoptosis Induction 4 µM (24h - 2 weeks)H1299 and LKR-M-FI[1]
In vivo Dosage 100 mg/kg, ip, every two days for 3 weeksLKR-M-FI xenograft mouse models[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the effect of this compound on the viability of cancer cells.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Colony Formation Assay

  • Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.

  • Methodology:

    • Plate cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

    • Treat the cells with this compound at the desired concentration.

    • Incubate the plates for 10-14 days, allowing colonies to form.

    • Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

    • Count the number of colonies (typically defined as clusters of >50 cells) in each well.

3. RT-qPCR for ABCB1 Expression

  • Objective: To quantify the effect of this compound on the mRNA expression of ABCB1.

  • Methodology:

    • Treat cells with this compound for a specified period (e.g., 24 or 48 hours).

    • Extract total RNA from the cells using a suitable RNA isolation kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for ABCB1 and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative expression of ABCB1 using the ΔΔCt method.

Visualizations

AVJ16_Mechanism_of_Action cluster_0 This compound Intervention cluster_1 Cellular Processes This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits mRNA_Targets Pro-oncogenic mRNAs (e.g., ABCB1, KRAS) IGF2BP1->mRNA_Targets Binds & Stabilizes Translation Protein Translation mRNA_Targets->Translation Signaling Pro-oncogenic Signaling (Wnt, Hedgehog, PI3K-Akt) Translation->Signaling Chemoresistance Chemoresistance Signaling->Chemoresistance

Caption: Mechanism of this compound in overcoming chemoresistance by inhibiting IGF2BP1.

References

Validation & Comparative

AVJ16 Demonstrates Superior Efficacy Over Lead Compound 7773 in Targeting IGF2BP1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals that AVJ16, a derivative of the lead compound 7773, exhibits significantly enhanced potency and efficacy in the inhibition of the oncofetal RNA-binding protein IGF2BP1, a key driver in various cancers. This guide provides a detailed comparison of the two compounds, supported by experimental data, to inform researchers and drug development professionals on their differential performance.

Quantitative Comparison of Efficacy

Experimental data robustly supports the superior profile of this compound compared to its parent compound, 7773. Key metrics, including binding affinity to the target protein IGF2BP1 and the half-maximal inhibitory concentration (IC50) for cancer cell migration, highlight the enhanced pharmacological properties of this compound.

ParameterThis compoundLead Compound 7773Fold Improvement (this compound vs. 7773)Reference
Binding Affinity (Kd) to IGF2BP1 1.4 µM17 µM~12x[1]
IC50 (Wound Healing Assay, H1299 cells) 0.7 µM10 µM~14x[1]

Mechanism of Action: Targeting the IGF2BP1 Signaling Pathway

Both this compound and 7773 exert their anticancer effects by inhibiting the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2] IGF2BP1 is an RNA-binding protein that, when overexpressed in cancer cells, promotes tumor growth and metastasis by stabilizing the messenger RNAs (mRNAs) of various oncogenes. By binding to IGF2BP1, this compound and 7773 prevent it from associating with its target mRNAs, leading to their degradation and a subsequent reduction in the levels of oncoproteins.[1][3] This interference with IGF2BP1 function has been shown to downregulate several pro-oncogenic signaling pathways, including the Wnt, PI3K-Akt, and Hedgehog pathways.[4] this compound has demonstrated a more potent and specific inhibition of IGF2BP1 activity compared to the lead compound 7773.[1][5]

IGF2BP1_Pathway cluster_inhibition Therapeutic Intervention cluster_target Target Protein cluster_rna Target mRNAs cluster_pathways Downstream Signaling Pathways cluster_cellular Cellular Effects This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits (High Potency) 7773 7773 7773->IGF2BP1 Inhibits (Lower Potency) Oncogene_mRNAs Oncogene mRNAs (e.g., KRAS, MYC) IGF2BP1->Oncogene_mRNAs Stabilizes Wnt_Pathway Wnt Signaling Oncogene_mRNAs->Wnt_Pathway PI3K_Akt_Pathway PI3K-Akt Signaling Oncogene_mRNAs->PI3K_Akt_Pathway Hedgehog_Pathway Hedgehog Signaling Oncogene_mRNAs->Hedgehog_Pathway Tumor_Growth Tumor Growth & Proliferation Wnt_Pathway->Tumor_Growth Metastasis Metastasis & Invasion Wnt_Pathway->Metastasis PI3K_Akt_Pathway->Tumor_Growth PI3K_Akt_Pathway->Metastasis Hedgehog_Pathway->Tumor_Growth Hedgehog_Pathway->Metastasis

Figure 1. Simplified signaling pathway of IGF2BP1 and the inhibitory action of this compound and 7773.

Experimental Protocols

The enhanced efficacy of this compound has been demonstrated through a series of in vitro assays. The methodologies for these key experiments are outlined below.

Wound Healing (Scratch) Assay

This assay is utilized to assess the impact of the compounds on cancer cell migration.

  • Cell Seeding: H1299 lung cancer cells, which exhibit high endogenous expression of IGF2BP1, are seeded into a 96-well ImageLock plate and cultured until they form a confluent monolayer.[6][7]

  • Wound Creation: A uniform, precise scratch is created in the cell monolayer in each well using the IncuCyte® 96-Well Woundmaker Tool.[6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, 7773, or a vehicle control (DMSO).

  • Live-Cell Imaging: The plate is placed in an IncuCyte® Live-Cell Analysis System, and images are captured every 2-3 hours.[6][8]

  • Data Analysis: The rate of cell migration into the wounded area is quantified over time using the IncuCyte® Scratch Wound Analysis Software Module. The IC50 value is then calculated, representing the concentration of the compound that inhibits 50% of wound closure.[6]

Wound_Healing_Workflow A Seed H1299 Cells in 96-well Plate B Culture to Confluent Monolayer A->B C Create Scratch with Woundmaker B->C D Treat with this compound, 7773, or Control C->D E Live-Cell Imaging (IncuCyte) D->E F Analyze Cell Migration & Calculate IC50 E->F

Figure 2. Experimental workflow for the wound healing (scratch) assay.

Colony Formation Assay

This assay evaluates the effect of the compounds on the ability of single cancer cells to proliferate and form colonies, a hallmark of tumorigenicity.

  • Cell Seeding: A low density of H1299 cells is seeded into culture plates.[9]

  • Treatment: The cells are cultured in the presence of this compound, 7773, or a vehicle control for an extended period (typically 1-3 weeks) to allow for colony formation.[10]

  • Fixation and Staining: After the incubation period, the colonies are fixed and then stained with a solution such as crystal violet to make them visible.[10]

  • Colony Quantification: The number of colonies in each plate is counted. A colony is typically defined as a cluster of at least 50 cells.[11] A reduction in the number of colonies in the treated groups compared to the control group indicates an inhibition of cell proliferation.[9]

Caspase-3/7 Apoptosis Assay

This assay is used to determine if the compounds induce programmed cell death (apoptosis) in cancer cells.

  • Cell Seeding: H1299 cells are seeded in a 96-well plate.[12][13]

  • Treatment and Reagent Addition: The cells are treated with this compound, 7773, or a control. A Caspase-3/7 Green Apoptosis Assay reagent is added to the culture medium. This reagent contains a substrate for activated caspase-3 and -7 (key executioner enzymes in apoptosis) that, when cleaved, releases a DNA-binding dye that fluoresces green.[12][14]

  • Live-Cell Imaging: The plate is monitored using the IncuCyte® Live-Cell Analysis System, which captures both phase-contrast and green fluorescence images over time.[12][14]

  • Data Analysis: The number of green fluorescent (apoptotic) cells is quantified and normalized to the total cell number (confluence). An increase in the number of apoptotic cells in the treated wells indicates that the compound induces apoptosis.[12][13]

References

A Preclinical Head-to-Head: AVJ16 Versus Standard Chemotherapy in Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against non-small cell lung cancer (NSCLC), a promising new targeted therapy, AVJ16, is showing significant potential in preclinical studies. This guide provides a detailed comparison of this compound with the current standard-of-care chemotherapy, platinum-based regimens, offering researchers, scientists, and drug development professionals a comprehensive overview of the available preclinical data.

This compound is an innovative small molecule inhibitor targeting the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1][2][3] IGF2BP1 is an oncofetal protein frequently overexpressed in various cancers, including lung cancer, where it plays a crucial role in tumor growth, invasion, and resistance to treatment.[1][2][3][4] By binding to IGF2BP1, this compound disrupts its interaction with target mRNAs, leading to the downregulation of multiple pro-oncogenic signaling pathways, such as Hedgehog, Wnt, and PI3K-Akt.[2][3] This targeted approach contrasts with the broader mechanism of action of traditional chemotherapies like cisplatin and pemetrexed, which induce DNA damage and inhibit folate metabolism, respectively, affecting both cancerous and healthy rapidly dividing cells.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and standard chemotherapy lies in their cellular targets and mechanisms.

This compound: This agent represents a targeted therapy approach. Its primary target, IGF2BP1, is a protein that is minimally expressed in healthy adult tissues but is re-activated in cancer cells. By inhibiting IGF2BP1, this compound selectively disrupts processes essential for cancer cell survival and proliferation.[1][2][3][4]

Standard Chemotherapy (Cisplatin and Pemetrexed): Platinum-based drugs like cisplatin are cytotoxic agents that form adducts with DNA, leading to DNA damage and triggering apoptosis in rapidly dividing cells.[5][6][7][8] Pemetrexed, an antifolate, inhibits multiple enzymes involved in purine and pyrimidine synthesis, thereby disrupting the formation of DNA and RNA.[9][10][11][12] The combination of these agents provides a multi-pronged attack on cancer cells but can also lead to significant side effects due to their lack of specificity for tumor cells.

cluster_this compound This compound Mechanism of Action cluster_Chemo Standard Chemotherapy Mechanism of Action This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits mRNA Pro-oncogenic mRNAs (e.g., Hedgehog, Wnt, PI3K-Akt pathways) IGF2BP1->mRNA Binds & Stabilizes Protein_Synthesis Translation Inhibition mRNA->Protein_Synthesis Tumor_Growth Decreased Tumor Growth, Proliferation, Invasion Protein_Synthesis->Tumor_Growth Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms Adducts Pemetrexed Pemetrexed Folate_Metabolism Folate Metabolism Enzymes Pemetrexed->Folate_Metabolism Inhibits DNA_Damage DNA Damage DNA->DNA_Damage Nucleotide_Synthesis Inhibition of Nucleotide Synthesis Folate_Metabolism->Nucleotide_Synthesis Apoptosis Apoptosis DNA_Damage->Apoptosis Nucleotide_Synthesis->Apoptosis

Figure 1: Signaling pathways of this compound and standard chemotherapy.

Preclinical Efficacy: A Quantitative Comparison

The following tables summarize the available preclinical data for this compound and standard chemotherapy agents in lung cancer cell lines and in vivo models. The data is primarily focused on the H1299 and A549 non-small cell lung cancer cell lines for in vitro comparisons.

In Vitro Efficacy
ParameterThis compoundCisplatinPemetrexedCisplatin + Pemetrexed
Target IGF2BP1DNAFolate Metabolism EnzymesDNA & Folate Metabolism
Binding Affinity (Kd) 1.4 µM (to IGF2BP1)N/AN/AN/A
IC50 (H1299 cells) ~0.7 µM (migration)7.14 µM - 27 µM (viability)[13][14][15][16][17]Not availableNot available
IC50 (A549 cells) Not available~9 µM (viability)[14]~0.0499 µM (viability, 72h)[11]Intermediate effect on viability[5][6][7][8]
Effect on Colony Formation (H1299) >40% reduction at 4 µM[18]Not availableNot availableNot available
Effect on Apoptosis (H1299) Induced at 4 µM (48h)[19]InducedNot availableNot available
Effect on Apoptosis (A549) Not availableInducedMinimal effectIntermediate effect[5][6][7][8]

N/A: Not Applicable or Not Available

In Vivo Efficacy
ParameterThis compoundStandard Chemotherapy (Cisplatin + Pemetrexed)
Model Syngeneic LUAD xenografts in miceNot directly comparable in available literature
Dosing 100 mg/kg, IP, every two days for 3 weeks[19]Not available in a directly comparable model
Tumor Growth Inhibition "Almost completely prevented tumor growth"[1][4]Not available in a directly comparable model
Metastasis "Almost completely prevented metastasis"[1][4]Not available in a directlyoppable model
Selectivity Selective for IGF2BP1-expressing cancer cells[1][4]Affects all rapidly dividing cells

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the preclinical evaluation of these anti-cancer agents.

Cell Viability Assay (MTT/WST-1)

This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Lung cancer cells (e.g., H1299, A549) are seeded in 96-well plates at a specific density.

  • Drug Treatment: After cell attachment, various concentrations of the test compound (this compound, cisplatin, pemetrexed) are added to the wells.

  • Incubation: Cells are incubated with the drug for a defined period (e.g., 48-72 hours).

  • Reagent Addition: A reagent such as MTT or WST-1 is added to each well. These reagents are converted into a colored formazan product by metabolically active cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against drug concentration.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

  • Cell Seeding: A low number of cells are seeded in a culture dish.

  • Treatment: Cells are treated with the test compound for a specified duration.

  • Incubation: The cells are incubated for 1-3 weeks to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution like methanol and stained with crystal violet.

  • Quantification: The number of colonies containing at least 50 cells is counted. The results are expressed as a percentage of the number of colonies in the untreated control group.

Transwell Migration/Invasion Assay

This assay measures the ability of cancer cells to migrate or invade through a porous membrane.

  • Chamber Preparation: A Transwell insert with a porous membrane is placed in a well of a culture plate. For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).

  • Cell Seeding: Cancer cells are seeded in the upper chamber of the Transwell insert in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated to allow cells to migrate or invade through the membrane.

  • Cell Removal and Staining: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed and stained.

  • Quantification: The number of migrated/invaded cells is counted under a microscope.

cluster_workflow Experimental Workflow for Preclinical Evaluation start Start cell_culture Lung Cancer Cell Lines (e.g., H1299) start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Model (Syngeneic Xenograft) cell_culture->in_vivo viability Cell Viability (MTT/WST-1) in_vitro->viability colony Colony Formation in_vitro->colony migration Migration/Invasion (Transwell) in_vitro->migration data_analysis Data Analysis & Comparison viability->data_analysis colony->data_analysis migration->data_analysis tumor_growth Tumor Growth Measurement in_vivo->tumor_growth tumor_growth->data_analysis end End data_analysis->end

Figure 2: A simplified experimental workflow for preclinical drug evaluation.
Syngeneic Mouse Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a drug in a living organism with a competent immune system.

  • Cell Implantation: Lung cancer cells are implanted subcutaneously or orthotopically into immunocompetent mice of the same genetic background as the tumor cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are treated with the test compound (e.g., this compound) or a control vehicle according to a specific dosing schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The experiment is terminated when tumors in the control group reach a certain size. Tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Discussion and Future Directions

The preclinical data currently available suggests that this compound holds promise as a novel targeted therapy for lung cancer. Its high specificity for IGF2BP1-expressing cancer cells could translate to a more favorable safety profile compared to the broad-spectrum cytotoxicity of standard chemotherapy. The in vitro and in vivo studies demonstrate its potential to inhibit key cancer-associated processes, including proliferation, migration, and tumor growth.

However, it is crucial to acknowledge the preliminary nature of these findings. Direct, head-to-head in vivo studies comparing this compound with standard chemotherapy regimens in the same lung cancer models are needed to provide a more definitive assessment of jejich relative efficacy. Furthermore, comprehensive toxicology studies are required to fully characterize the safety profile of this compound.

The development of targeted therapies like this compound represents a significant step towards personalized medicine in oncology. If its preclinical promise is validated in clinical trials, this compound could offer a new, more effective, and less toxic treatment option for patients with IGF2BP1-positive lung cancer. Continued research and development in this area are paramount to advancing the fight against this devastating disease.

References

A Comparative Guide to the Efficacy of AVJ16 in Cisplatin-Resistant Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cisplatin resistance remains a significant hurdle in the treatment of non-small cell lung cancer (NSCLC). This guide provides a comparative analysis of the novel IGF2BP1 inhibitor, AVJ16, against other therapeutic alternatives in the context of cisplatin-resistant lung cancer. The information is based on preclinical data and aims to inform future research and drug development strategies.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule inhibitor of the insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1).[1] IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in various cancers, including lung cancer, and is largely absent in healthy adult tissues.[1] This protein plays a crucial role in tumor progression by binding to and stabilizing cancer-related mRNAs, thereby promoting tumor growth, invasion, and, notably, resistance to treatment.[1] By targeting IGF2BP1, this compound disrupts multiple cancer-promoting pathways simultaneously.[1] Preclinical studies have demonstrated that this compound can effectively reduce lung cancer cell growth, limit invasion, and induce tumor cell death, while showing no harmful effects on healthy lung tissue.[1] A key finding supporting its potential in chemoresistance is that lung adenocarcinoma cells treated with this compound exhibit a significant reduction in vital dye efflux, a characteristic often associated with enhanced chemosensitivity.[2]

Performance Comparison in Lung Cancer Cell Lines

While direct experimental data on this compound in a verified cisplatin-resistant lung cancer cell line (e.g., A549/CDDP) is not yet publicly available, a strong inference of its efficacy can be drawn from its mechanism of action and its performance in IGF2BP1-expressing lung cancer cell lines such as H1299. The following tables compare the available data for this compound with cisplatin and two common alternatives, pemetrexed and erlotinib, in relevant lung cancer cell lines.

Table 1: Comparative Efficacy on Cell Viability (IC50)

CompoundCell LineCisplatin Resistance StatusIC50 ValueCitation(s)
This compound H1299Sensitive (IGF2BP1-expressing)0.7 µM (migration inhibition)[2]
Cisplatin A549Sensitive3.74 µg/mL[3]
A549/DDPResistant 19.28 µg/mL[3]
Pemetrexed A549Sensitive1.82 ± 0.17 µmol/L[4]
A549 (Cisplatin-Resistant subpopulation)Resistant More sensitive than cisplatin-sensitive counterparts[5]
Erlotinib A549Sensitive~23 µmol/L[6]

Note: The IC50 for this compound in H1299 cells is for migration inhibition, a key aspect of cancer progression.

Table 2: Comparative Efficacy on Apoptosis

CompoundCell LineCisplatin Resistance StatusConcentrationApoptosis InductionCitation(s)
This compound H1299Sensitive (IGF2BP1-expressing)4 µMInduces apoptosis[7]
Cisplatin A549Sensitive200 nM (72h)Induces apoptosis[8]
Pemetrexed A549Sensitive100 nM (72h)Induces apoptosis[8]
A549 (in combination with Metformin)Sensitive100 nM (48h)14.26 ± 1.17%[4]
Erlotinib A549Sensitive30 µM (with Cisplatin pre-treatment)Induces cell death[9]

Signaling Pathway Targeted by this compound

This compound's primary mechanism involves the inhibition of IGF2BP1, which in turn downregulates several pro-oncogenic signaling pathways implicated in cisplatin resistance.

AVJ16_Mechanism This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits mRNA_Stabilization mRNA Stabilization & Translation IGF2BP1->mRNA_Stabilization Promotes Pro_oncogenic_mRNAs Pro-oncogenic mRNAs (e.g., Wnt, PI3K-Akt, Hedgehog) Pro_oncogenic_mRNAs->mRNA_Stabilization Tumor_Progression Tumor Progression & Chemoresistance mRNA_Stabilization->Tumor_Progression Leads to

This compound mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.

Protocol:

  • Seed lung cancer cells (e.g., A549, A549/DDP, H1299) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound, cisplatin, pemetrexed, erlotinib) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Protocol:

  • Seed cells in a 6-well plate and treat with the desired compound concentrations for the specified duration.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment.

Protocol:

  • Treat a known number of cells with the test compound for a defined period.

  • Plate the treated cells in 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for colony formation.

  • Incubate the plates for 10-14 days until visible colonies are formed.

  • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

  • Count the number of colonies (containing at least 50 cells).

  • Calculate the plating efficiency and surviving fraction for each treatment group compared to the untreated control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel compound against cisplatin-resistant lung cancer cells.

Experimental_Workflow cluster_cell_lines Cell Line Models cluster_treatments Treatments cluster_assays Functional Assays A549 A549 (Cisplatin-Sensitive) This compound This compound Cisplatin Cisplatin Alternatives Alternatives (Pemetrexed, Erlotinib) A549_CDDP A549/CDDP (Cisplatin-Resistant) Viability Cell Viability (MTT Assay) This compound->Viability Apoptosis Apoptosis (Annexin V/PI) This compound->Apoptosis Clonogenic Clonogenic Survival This compound->Clonogenic Cisplatin->Viability Cisplatin->Apoptosis Cisplatin->Clonogenic Alternatives->Viability Alternatives->Apoptosis Alternatives->Clonogenic

In vitro evaluation workflow.

Conclusion

The available preclinical data strongly suggest that this compound, through its targeted inhibition of IGF2BP1, holds significant promise as a therapeutic agent for cisplatin-resistant lung cancer. Its ability to modulate pathways associated with chemoresistance provides a solid rationale for its further investigation in this challenging clinical setting. Direct comparative studies of this compound in cisplatin-sensitive and -resistant lung cancer cell lines are warranted to definitively establish its efficacy and to elucidate the precise molecular mechanisms by which it overcomes resistance. The experimental protocols and workflows provided herein offer a framework for such future investigations.

References

Comparative Analysis of AVJ16 and Other IGF2BP1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of AVJ16 and other small molecule inhibitors of the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1), a promising target in oncology. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting IGF2BP1.

Introduction to IGF2BP1

Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that is minimally expressed in adult tissues but becomes aberrantly re-expressed in various cancers, including lung, liver, breast, and colorectal cancers. Its overexpression is often correlated with poor prognosis and resistance to therapy[1]. IGF2BP1 functions as a post-transcriptional regulator, primarily by binding to specific mRNAs of oncogenes such as MYC and KRAS[2][3][4]. This binding, often in an N6-methyladenosine (m6A)-dependent manner, enhances the stability and translation of these target mRNAs, thereby promoting tumor growth, proliferation, invasion, and metabolic reprogramming[5][6][7][8]. Given its central role in driving cancer progression, IGF2BP1 has emerged as a compelling therapeutic target[1].

Performance Comparison of IGF2BP1 Inhibitors

This section provides a quantitative comparison of key performance metrics for this compound and other notable IGF2BP1 inhibitors. The data presented here is collated from various preclinical studies.

InhibitorTargetBinding Affinity (Kd)IC50Cell-based Activity
This compound IGF2BP11.4 µM[9][10]0.7 µM (Wound healing, H1299 cells)[9]Inhibits cell migration, proliferation, invasion, and colony formation; induces apoptosis in IGF2BP1-expressing cells[10].
7773 IGF2BP117 µM[9]10 µM (Wound healing, H1299 cells)[9]; 30.45 µM (Inhibition of IGF2BP1-Kras RNA binding)Inhibits wound healing and growth in soft agar; reduces levels of KRAS protein and downstream signaling[11].
BTYNB IGF2BP1Not explicitly reported~5 µM (Inhibition of IMP1 binding to c-Myc mRNA)[12]; 6.76 µM (K562 cells), 21.56 µM (HL60 cells)[1]Reduces proliferation and induces differentiation of leukemic cancer cells; inhibits proliferation of ovarian cancer and melanoma cells[1][12][13].

Note: The IC50 values can vary depending on the cell line and the specific assay used.

Mechanism of Action

This compound and 7773: These inhibitors were identified through a high-throughput screen for molecules that disrupt the interaction between IGF2BP1 and KRAS mRNA[2][14]. This compound, a derivative of 7773, demonstrates a 12-fold improvement in binding affinity to IGF2BP1[9]. Both molecules bind to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1, thereby inhibiting its RNA-binding activity[7][9]. This disruption leads to the destabilization and subsequent degradation of target oncogenic mRNAs, such as KRAS, resulting in the suppression of tumor cell migration and proliferation[9][11].

BTYNB: This small molecule was identified as an inhibitor of IGF2BP1's interaction with c-Myc mRNA[12]. BTYNB has been shown to reduce the proliferation of cancer cells that overexpress IGF2BP1 and can induce differentiation in leukemic cells[1][13]. While its direct binding to IGF2BP1 was initially unclear, subsequent studies suggest it functions by impairing the IGF2BP1-RNA association[15].

IGF2BP1 Signaling Pathway

The following diagram illustrates the central role of IGF2BP1 in promoting cancer progression and the points of intervention by its inhibitors.

IGF2BP1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_igf2bp1 IGF2BP1 Function cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Intervention Oncogenic Signals Oncogenic Signals IGF2BP1_Gene IGF2BP1 Gene (Re-expression in Cancer) Oncogenic Signals->IGF2BP1_Gene Activates IGF2BP1_Protein IGF2BP1 Protein m6A_mRNA m6A-modified Oncogenic mRNAs (e.g., MYC, KRAS) IGF2BP1_Protein->m6A_mRNA Binds to & Stabilizes mRNA_Stability Increased mRNA Stability & Translation m6A_mRNA->mRNA_Stability Oncogenes Increased Oncoprotein Levels (MYC, KRAS, etc.) mRNA_Stability->Oncogenes Signaling_Pathways Activation of Pro-tumorigenic Signaling Pathways (PI3K/Akt, Wnt/β-catenin) Oncogenes->Signaling_Pathways Cancer_Hallmarks Tumor Growth, Proliferation, Invasion, Metastasis Signaling_Pathways->Cancer_Hallmarks This compound This compound This compound->IGF2BP1_Protein Inhibits RNA binding 7773 7773 7773->IGF2BP1_Protein BTYNB BTYNB BTYNB->IGF2BP1_Protein

IGF2BP1 signaling pathway and points of inhibitor intervention.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

IncuCyte® Scratch Wound Assay

This assay is utilized to assess cell migration in vitro.

Protocol:

  • Cell Seeding: Seed cells (e.g., H1299) in a 96-well ImageLock plate at a density that allows them to form a confluent monolayer overnight (typically 1-5 x 104 cells per well).

  • Wound Creation: Once a confluent monolayer is formed, create a uniform scratch in each well using the IncuCyte® WoundMaker tool.

  • Treatment: Aspirate the media to remove dislodged cells and add fresh media containing the IGF2BP1 inhibitor (e.g., this compound, 7773) at various concentrations. A vehicle control (e.g., DMSO) should be included.

  • Imaging: Place the plate in the IncuCyte® live-cell analysis system and acquire images at regular intervals (e.g., every 2 hours) for 24-48 hours.

  • Analysis: The IncuCyte® software is used to measure the wound width or relative wound density over time. The IC50 for inhibition of cell migration can be calculated from the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of an inhibitor to its target protein within a cellular environment.

Protocol:

  • Cell Treatment: Treat intact cells (e.g., H1299) with the inhibitor (e.g., this compound) or vehicle control for a specified time to allow for compound uptake.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated proteins) from the aggregated proteins by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blot using an antibody specific for the target protein (IGF2BP1).

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the interaction between a protein (IGF2BP1) and an RNA probe and to assess the inhibitory effect of a compound on this interaction.

Protocol:

  • RNA Probe Labeling: Synthesize and label an RNA probe corresponding to the IGF2BP1 binding site on a target mRNA (e.g., KRAS). The label can be radioactive (32P) or fluorescent.

  • Binding Reaction: Incubate the labeled RNA probe with recombinant IGF2BP1 protein in the presence of varying concentrations of the inhibitor (e.g., this compound, 7773) or a vehicle control.

  • Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the RNA-protein complexes. A "shift" in the mobility of the labeled RNA probe indicates binding to IGF2BP1.

  • Analysis: A decrease in the intensity of the shifted band in the presence of the inhibitor demonstrates its ability to disrupt the RNA-protein interaction.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between a protein and a ligand (inhibitor).

Protocol:

  • Protein Labeling: Label the purified IGF2BP1 protein with a fluorescent dye.

  • Serial Dilution: Prepare a serial dilution of the inhibitor (e.g., this compound, 7773).

  • Incubation: Mix the labeled IGF2BP1 with each concentration of the inhibitor and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in a Monolith NT.115 instrument.

  • Data Analysis: The change in thermophoresis upon ligand binding is used to calculate the dissociation constant (Kd), which reflects the binding affinity.

Conclusion

This compound has emerged as a potent and specific inhibitor of IGF2BP1, demonstrating significant improvements in binding affinity and cellular efficacy compared to its lead compound, 7773. While BTYNB also shows promise in targeting IGF2BP1-driven cancers, a direct, comprehensive comparison of its binding kinetics with this compound is not yet available in the public domain. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of these and other emerging IGF2BP1 inhibitors. The continued development of small molecules targeting this critical oncofetal protein holds significant promise for the future of cancer therapy.

References

Identifying IGF2BP1 Expression as a Predictive Biomarker for AVJ16 Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the small molecule inhibitor AVJ16, focusing on the role of Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1) as a predictive biomarker for its therapeutic efficacy. The data presented herein supports the targeted use of this compound in patient populations with IGF2BP1-expressing tumors.

Introduction to this compound

This compound is a novel small molecule inhibitor that targets the oncofetal RNA-binding protein IGF2BP1.[1][2][3] High levels of IGF2BP1 expression are associated with a poor prognosis in various cancers.[4][5] this compound functions by directly binding to IGF2BP1, thereby preventing it from associating with its target mRNAs.[3][4] This interference with RNA binding leads to the downregulation of several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[2][3] The therapeutic potential of this compound is linked to its specificity for cancer cells expressing IGF2BP1, with minimal impact on healthy tissues where the protein is largely absent.[6][7][8]

Comparative Efficacy of this compound based on IGF2BP1 Expression

The sensitivity to this compound is directly correlated with the expression levels of IGF2BP1. Experimental data demonstrates a significant differential response to this compound between cells with high and low IGF2BP1 expression.

In Vitro Cellular Assays

The following table summarizes the comparative effects of this compound on lung adenocarcinoma (LUAD) cell lines with varying endogenous IGF2BP1 expression.

AssayCell Line (High IGF2BP1)Cell Line (Low IGF2BP1)OutcomeSupporting Evidence
Cell Migration H1299LKR-MSignificant inhibitionThis compound was significantly more effective at inhibiting cell migration in the H1299 cell line, which expresses high endogenous levels of IGF2BP1, compared to the LKR-M cell line with low IGF2BP1 expression.[4]
Cell Proliferation H1299, LKR-M-FI (IGF2BP1-expressing)LKR-MInhibitionThis compound at a concentration of 4 μM inhibited the proliferation of IGF2BP1-expressing lung adenocarcinoma cells.[1]
Colony Formation H1299, LKR-M-FILKR-MSuppressionThe ability of IGF2BP1-expressing cells to form colonies was suppressed by this compound treatment.[1][2][3]
Spheroid Growth H1299, LKR-M-FILKR-MSuppressionThis compound treatment suppressed the growth of spheroids derived from IGF2BP1-positive cells.[1][2][3]
Apoptosis H1299, LKR-M-FILKR-MInductionThis compound induced apoptosis in lung adenocarcinoma cells that express IGF2BP1.[1][2][3]
Ectopic Expression LKR-M cells with ectopic IGF2BP1 expressionLKR-M cells with GFP expressionIncreased SensitivityLKR-M cells, normally insensitive to this compound due to low IGF2BP1 levels, became sensitive to the drug upon ectopic overexpression of IGF2BP1.[4]
In Vivo and Ex Vivo Models
ModelTreatmentOutcomeSupporting Evidence
Xenograft Mouse Model This compound (100 mg/kg, intraperitoneal injection)Inhibition of tumor growthIn xenograft models using LKR-M-FI cells, this compound exhibited antitumor activity.[1] In syngeneic LUAD xenografts, this compound injections prevented tumor growth.[2][3]
Patient-Derived Tumor Organoids Incubation with this compoundSelective killing of cancer cellsThis compound induced cell death in human organoids derived from IGF2BP1-expressing lung adenocarcinomas but not in organoids from healthy lung tissue.[2][3][6][7][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for identifying its sensitivity.

AVJ16_Mechanism_of_Action This compound Mechanism of Action cluster_cell Cancer Cell (IGF2BP1 Expressing) This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Binds to and inhibits mRNAs Pro-oncogenic mRNAs (e.g., Hedgehog, Wnt, PI3K-Akt pathways) IGF2BP1->mRNAs Binds and stabilizes Translation Protein Translation mRNAs->Translation Oncogenic_Proteins Oncogenic Proteins Translation->Oncogenic_Proteins Cell_Effects Tumor Growth, Proliferation, Invasion Oncogenic_Proteins->Cell_Effects Promotes

Caption: this compound inhibits IGF2BP1, preventing the stabilization of pro-oncogenic mRNAs and subsequent tumor progression.

Biomarker_Identification_Workflow Workflow for Identifying this compound Sensitivity cluster_workflow Biomarker Discovery and Validation Tumor_Sample Patient Tumor Sample IHC Immunohistochemistry (IHC) or RNA Sequencing Tumor_Sample->IHC IGF2BP1_Expression Determine IGF2BP1 Expression Level IHC->IGF2BP1_Expression High_IGF2BP1 High IGF2BP1 Expression IGF2BP1_Expression->High_IGF2BP1 Low_IGF2BP1 Low/No IGF2BP1 Expression IGF2BP1_Expression->Low_IGF2BP1 AVJ16_Treatment Candidate for This compound Therapy High_IGF2BP1->AVJ16_Treatment Alternative_Treatment Consider Alternative Therapies Low_IGF2BP1->Alternative_Treatment

Caption: Experimental workflow to determine this compound sensitivity by assessing IGF2BP1 expression in tumor samples.

Experimental Protocols

Detailed methodologies for key experiments cited are as follows:

Cell Culture and this compound Treatment
  • Cell Lines: H1299 (high endogenous IGF2BP1) and LKR-M (low endogenous IGF2BP1) lung adenocarcinoma cell lines were used.

  • Culture Conditions: H1299 cells were maintained in RPMI medium, and LKR-M cells in DMEM, both supplemented with 10% Fetal Calf Serum (FCS) and 10 µg/mL ciprofloxacin.

  • This compound Concentration: For assays assessing changes in cell behavior (proliferation, migration, etc.), a concentration of 4 μM this compound was used. For bioinformatics analyses (eCLIP, RNAseq), a lower concentration of 1.5 μM was employed to detect subtle molecular changes.[9]

Cell Migration Assay (Wound Healing Assay)
  • Cells (H1299 and LKR-M) were seeded in a culture plate and grown to confluence.

  • A "wound" or scratch was created in the cell monolayer using a sterile pipette tip.

  • The cells were washed to remove debris and incubated with media containing either this compound (4 µM) or a vehicle control (DMSO).

  • The ability of the cells to migrate and close the wound was monitored and imaged at different time points.

  • The rate of wound closure was quantified to determine the effect of this compound on cell migration.

Cellular Thermal Shift Assay (CETSA)

This assay was used to confirm the direct binding of this compound to IGF2BP1 within cells.[9]

  • H1299 cells, which have high endogenous IGF2BP1 levels, were treated with this compound or a vehicle control.

  • The treated cells were heated to various temperatures to induce protein denaturation.

  • Cells were then lysed, and the soluble protein fraction was separated from the aggregated, denatured proteins by centrifugation.

  • The amount of soluble IGF2BP1 remaining at each temperature was quantified by Western blotting.

  • An increase in the thermal stability (melting temperature) of IGF2BP1 in the presence of this compound indicates direct binding of the compound to the protein.

Conclusion

The available data strongly indicates that the expression of IGF2BP1 is a key determinant of sensitivity to the small molecule inhibitor this compound. The selective efficacy of this compound in IGF2BP1-expressing cancer cells, both in vitro and in vivo, positions IGF2BP1 as a critical biomarker for patient stratification in future clinical trials. The use of immunohistochemistry or RNA sequencing to assess IGF2BP1 levels in tumors could effectively identify patients who are most likely to benefit from this targeted therapy.

References

Cross-Validation of AVJ16's Impact on Different Tumor Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVJ16 is an investigational small molecule inhibitor targeting Insulin-Like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1), an oncofetal RNA-binding protein implicated in the progression of various cancers.[1][2] IGF2BP1 is typically silenced after embryonic development but can be re-expressed in malignant tissues, where it promotes tumor growth, metastasis, and therapeutic resistance by stabilizing pro-oncogenic mRNAs.[1][2][3] this compound represents a targeted therapy approach, aiming to selectively inhibit cancer cells that are dependent on IGF2BP1, while sparing healthy tissues where the protein is absent.[3][4] This guide provides a comparative analysis of the preclinical efficacy of this compound in different tumor types, supported by available experimental data.

Mechanism of Action

This compound functions by binding directly to a hydrophobic region at the KH34 di-domain interface of the IGF2BP1 protein.[5] This interaction interferes with the ability of IGF2BP1 to bind to its target mRNAs, leading to their degradation.[5] The binding affinity (Kd) of this compound to IGF2BP1 has been determined to be approximately 1.4 µM.[5][6] By disrupting the IGF2BP1-mRNA interaction, this compound effectively downregulates several critical pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[1][2]

Comparative Efficacy of this compound in Different Tumor Types

Preclinical studies have primarily focused on the efficacy of this compound in lung adenocarcinoma and colorectal cancer cell lines. The data highlights the selective action of this compound in cancer cells expressing IGF2BP1.

In Vitro Studies

The anti-cancer activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the key findings.

Tumor TypeCell LineAssayKey FindingsReference
Lung AdenocarcinomaH1299Migration AssayIC50 of 0.7 µM[5]
Lung AdenocarcinomaH1299Proliferation AssaySignificant inhibition at 1.25 µM and 5 µM[5]
Lung AdenocarcinomaH1299, LKR-M-FIProliferation, Invasion, Migration, Colony Formation, Spheroid GrowthInhibition at 4 µM[6]
Lung AdenocarcinomaH1299, LKR-M-FIApoptosis AssayInduction of apoptosis at 4 µM[6]
Colorectal CancerHCT116 (IGF2BP1 positive)Proliferation AssayDose-dependent decrease in proliferation[5]
Colorectal CancerRKO (IGF2BP1 negative)Proliferation AssayNo significant effect on proliferation[5]
In Vivo Studies

The anti-tumor efficacy of this compound has been demonstrated in a xenograft mouse model of lung adenocarcinoma.

Tumor TypeAnimal ModelTreatment RegimenKey FindingsReference
Lung AdenocarcinomaLKR-M-FI xenograft mouse model100 mg/kg, intraperitoneal injection, every two days for 3 weeksAlmost complete inhibition of primary tumor growth; 40% reduction in Ki67 staining[6][7]

Comparison with Other Therapeutic Agents

Currently, there is a lack of published head-to-head studies directly comparing this compound with standard-of-care chemotherapies or other targeted therapies for lung and colorectal cancer. The therapeutic potential of this compound lies in its novel mechanism of action targeting IGF2BP1, which is not addressed by current conventional treatments. This presents a potential new avenue for patients with IGF2BP1-expressing tumors that may be resistant to other therapies.

Experimental Protocols

Cell Proliferation Assay

Detailed protocols for assessing cell proliferation can vary, but a general workflow is as follows:

  • Cell Seeding: Cancer cell lines (e.g., H1299, HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, SRB, or CyQuant, which quantifies the number of viable cells.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) for cell proliferation.

Cell Migration Assay (Wound Healing Assay)
  • Cell Seeding: Cells are grown to confluence in a multi-well plate.

  • Wound Creation: A scratch or "wound" is created in the cell monolayer using a sterile pipette tip.

  • Treatment: The cells are washed to remove debris and then treated with this compound or a control.

  • Imaging: The wound area is imaged at different time points (e.g., 0, 24, 48 hours).

  • Analysis: The rate of wound closure is quantified to assess cell migration.

In Vivo Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., LKR-M-FI) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., intraperitoneal injection) and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be subjected to further analysis, such as immunohistochemistry for proliferation markers like Ki67.

Visualizations

Signaling Pathway Affected by this compound

AVJ16_Mechanism cluster_this compound This compound cluster_IGF2BP1 IGF2BP1 Regulation cluster_Pathways Downstream Oncogenic Pathways cluster_Phenotype Cancer Cell Phenotype This compound This compound IGF2BP1 IGF2BP1 This compound->IGF2BP1 Inhibits mRNA Pro-oncogenic mRNAs (e.g., KRAS, MYC) IGF2BP1->mRNA Binds & Stabilizes Wnt Wnt Signaling mRNA->Wnt Hedgehog Hedgehog Signaling mRNA->Hedgehog PI3K_Akt PI3K-Akt Signaling mRNA->PI3K_Akt Proliferation Proliferation Wnt->Proliferation Migration Migration Hedgehog->Migration Invasion Invasion PI3K_Akt->Invasion

Caption: this compound inhibits IGF2BP1, leading to the destabilization of pro-oncogenic mRNAs and the downregulation of key cancer-promoting signaling pathways.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow start Start: Cancer Cell Culture injection Subcutaneous Injection into Mice start->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment This compound Treatment (e.g., IP injection) randomization->treatment control Vehicle Control randomization->control measurement Regular Tumor Volume Measurement treatment->measurement control->measurement endpoint Endpoint: Tumor Excision & Analysis (e.g., Ki67) measurement->endpoint

Caption: A typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for AVJ16

Author: BenchChem Technical Support Team. Date: December 2025

AVJ16 is a small molecule inhibitor targeting the insulin-like growth factor 2 mRNA binding protein (IGF2BP1), a protein implicated in various cancers.[1][2][3] As a potent antineoplastic agent used in research, particularly in studies on lung adenocarcinoma, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection.[4][5][6][7] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for managing hazardous and cytotoxic drugs in a laboratory setting.[8][9][10]

Waste Classification and Segregation

Proper disposal begins with the correct classification and segregation of waste contaminated with this compound. All materials that have come into contact with this compound, including stock solutions, used cell culture media, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.

Table 1: this compound Waste Stream Classification and Disposal Routes

Waste TypeDescriptionRecommended Disposal ContainerDisposal Procedure
Liquid Waste Unused or expired this compound solutions, contaminated buffers, cell culture media, and supernatants.Labeled, leak-proof hazardous waste container (black RCRA container often recommended).[8]Collect in a designated, sealed container. Do not mix with other chemical waste unless compatible.[8] Request pickup by Environmental Health and Safety (EHS).
Solid Waste (Non-Sharps) Contaminated gloves, bench paper, pipette tips, vials, and other disposable labware.Labeled hazardous waste bag or container (often yellow for trace chemotherapy waste).[8]Place directly into the designated waste container. Seal the container when full. Request pickup by EHS.
Sharps Waste Needles, syringes, and other sharps contaminated with this compound.Puncture-resistant sharps container for hazardous chemical waste (black).[8]Do not recap needles.[8] Dispose of the entire syringe if any residual drug is visible.[8] Seal the container when full and arrange for EHS pickup.
Grossly Contaminated Items Items heavily saturated with this compound, such as from a spill.Labeled, leak-proof hazardous waste container.Contain and absorb the spill as per the spill response protocol. Place all contaminated materials in the designated container for disposal by EHS.

Disposal Workflow for this compound Waste

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

AVJ16_Disposal_Workflow start Waste Generation (this compound Contaminated Material) is_sharp Is the item a sharp? start->is_sharp is_liquid Is the waste primarily liquid? is_sharp->is_liquid No sharps_container Dispose in Black Hazardous Sharps Container is_sharp->sharps_container Yes is_grossly_contaminated Is the item grossly contaminated? is_liquid->is_grossly_contaminated No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Dispose in Yellow Trace Chemotherapy Waste Container is_grossly_contaminated->solid_container No (Trace Contamination) gross_container Dispose in Designated Bulk Hazardous Waste Container is_grossly_contaminated->gross_container Yes ehs_pickup Arrange for EHS Waste Pickup sharps_container->ehs_pickup liquid_container->ehs_pickup solid_container->ehs_pickup gross_container->ehs_pickup

Caption: Decision workflow for the segregation of this compound-contaminated waste.

Protocol for Decontamination and Disposal of this compound Labware

This protocol outlines the steps for managing non-disposable labware and surfaces contaminated with this compound.

Materials:

  • Personal Protective Equipment (PPE): Double chemotherapy gloves, lab coat, safety goggles.[8]

  • Decontaminating solution (e.g., appropriate surfactant or a solution recommended by your institution's EHS).

  • Absorbent pads.

  • Designated hazardous waste containers.

Procedure:

  • Prepare Work Area: Before beginning work, cover the work surface with absorbent, plastic-backed pads. Ensure a hazardous waste container is accessible.

  • Wear Appropriate PPE: At a minimum, wear double chemotherapy-grade gloves, a disposable gown, and safety glasses.

  • Initial Decontamination:

    • For glassware and other non-porous items, carefully rinse them in a designated sink with a deactivating solution if available, or a suitable detergent. Avoid creating aerosols.

    • Collect the initial rinseate as hazardous liquid waste.

  • Washing:

    • After the initial decontamination rinse, wash the labware thoroughly with soap and water.

    • Perform a final rinse with distilled water.

  • Surface Decontamination:

    • Wipe down all work surfaces (e.g., biosafety cabinet, benchtops) with the decontaminating solution.

    • Use absorbent pads to wipe from areas of lower contamination to higher contamination.

  • Waste Disposal:

    • Dispose of all used absorbent pads, wipes, and disposable PPE (gloves, gown) into the designated solid hazardous waste container (yellow trace chemotherapy waste).[8]

  • Hand Hygiene: After removing PPE, wash hands thoroughly with soap and water.

Emergency Spill Procedures

In the event of an this compound spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don PPE: Wear appropriate PPE, including a respirator (N95 or higher) if the spill involves a powder or aerosol-generating liquid.

  • Contain the Spill:

    • For liquid spills, cover with absorbent pads.

    • For solid spills, gently cover with wetted absorbent pads to avoid raising dust.

  • Clean the Area: Working from the outside in, clean the spill area with an appropriate decontaminating solution.

  • Dispose of Waste: Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into a sealed hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS, as per institutional policy.

References

Personal protective equipment for handling AVJ16

Author: BenchChem Technical Support Team. Date: December 2025

As a designated internal compound, "AVJ16" lacks publicly available safety and handling documentation. The following guide provides a comprehensive framework for handling similar proprietary research chemicals, emphasizing the critical need to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific and authoritative information. This document should be adapted based on the detailed information within the this compound-specific SDS.

The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection depends on the specific hazards outlined in the substance's SDS.

Protection Area Required PPE Specifications & Conditions
Eye & Face Protection Safety Goggles or Full-Face ShieldMust be ANSI Z87.1 compliant. A full-face shield is required when there is a significant risk of splashes or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are standard. The SDS will specify the required material and minimum thickness (e.g., >4 mil). Double-gloving is recommended for handling concentrated solutions.
Body Protection Chemical-Resistant Laboratory CoatA fully-buttoned, long-sleeved lab coat is mandatory. For larger volumes or splash risks, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Respirator or Fume HoodAll handling of this compound must occur within a certified chemical fume hood to prevent inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors/particulates is required.

Operational Workflow for Safe Handling

A systematic approach to handling ensures that safety protocols are followed at every stage, from preparation to disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Decontamination & Disposal a Consult Safety Data Sheet (SDS) b Don all required PPE a->b c Verify fume hood is operational b->c d Weigh/measure this compound in fume hood c->d e Perform experimental procedures d->e f Decontaminate all surfaces e->f g Segregate and dispose of waste f->g h Doff PPE and wash hands g->h

Caption: A three-phase workflow for safely handling research chemical this compound.

Chemical Waste Disposal Plan

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance. All waste streams must be clearly labeled.

cluster_source Waste Source cluster_container Containment cluster_disposal Final Disposal solid Contaminated Solids (Gloves, Tubes, Wipes) solid_bin Labeled Solid Waste Container solid->solid_bin liquid Liquid Solutions (Containing this compound) liquid_bottle Labeled Liquid Waste Bottle (Sealed) liquid->liquid_bottle sharps Contaminated Sharps (Needles, Glassware) sharps_container Puncture-Proof Sharps Container sharps->sharps_container disposal_service Collection by Environmental Health & Safety (EHS) solid_bin->disposal_service liquid_bottle->disposal_service sharps_container->disposal_service

Caption: Waste stream segregation and disposal pathway for this compound.

Emergency Exposure Protocols

Immediate and correct response to an exposure is vital. The following procedures should be posted in the laboratory.

Exposure Route Immediate First Aid Follow-Up Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing.Seek immediate medical attention. Provide the SDS to the medical personnel.
Eye Contact Flush eyes with an emergency eyewash station for a minimum of 15 minutes, holding eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.If breathing is difficult, provide respiratory support and seek emergency medical help.
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water.Seek immediate medical attention.

This document serves as a procedural template. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. All personnel must read, understand, and adhere to the specific guidelines provided by the manufacturer before handling this substance.

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.